molecular formula C21H18O9 B12413283 Doxorubicinone-d3

Doxorubicinone-d3

Katalognummer: B12413283
Molekulargewicht: 417.4 g/mol
InChI-Schlüssel: IBZGBXXTIGCACK-KUBNPYHXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxorubicinone-d3 is a useful research compound. Its molecular formula is C21H18O9 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H18O9

Molekulargewicht

417.4 g/mol

IUPAC-Name

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3

InChI-Schlüssel

IBZGBXXTIGCACK-KUBNPYHXSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O

Kanonische SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Synthesis and Characterization of Doxorubicinone-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Doxorubicinone-d3, a deuterated analog of the doxorubicin (B1662922) aglycone, doxorubicinone. The incorporation of deuterium (B1214612) can offer significant advantages in drug development, primarily by altering metabolic pathways and enhancing pharmacokinetic profiles. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and presents relevant data in a structured format for clarity and comparative analysis.

Introduction

Doxorubicin is a potent and widely used chemotherapeutic agent. Its clinical efficacy is, however, often limited by significant cardiotoxicity. Understanding its metabolism is crucial for the development of safer analogues. Doxorubicinone is a key aglycone metabolite of doxorubicin. The strategic replacement of hydrogen atoms with deuterium can lead to a kinetic isotope effect, slowing down metabolic processes at the labeled site. This guide focuses on this compound, a valuable tool for metabolic studies and as a potential therapeutic agent with a modified pharmacokinetic profile.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the acid-catalyzed hydrolysis of Doxorubicin-d3. The deuterium labels are typically introduced at the daunosamine (B1196630) sugar moiety of doxorubicin. Subsequent cleavage of this sugar yields the deuterated aglycone.

Experimental Protocol: Hydrolysis of Doxorubicin-d3
  • Dissolution: Dissolve Doxorubicin-d3 hydrochloride in a 0.1 M aqueous solution of a strong acid, such as hydrochloric acid (HCl).

  • Heating: Heat the reaction mixture at a controlled temperature, typically between 80-100°C.

  • Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Extraction: Upon completion, cool the reaction mixture to room temperature. Extract the product, this compound, using an organic solvent like chloroform (B151607) or dichloromethane. The aglycone will preferentially partition into the organic phase, while the protonated amino sugar remains in the aqueous phase.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Further purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of this compound

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity. The primary methods include mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium atoms. The molecular weight of this compound is expected to be three mass units higher than that of unlabeled Doxorubicinone.

Table 1: Mass Spectrometry Data

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Doxorubicinone415.1Varies with instrument conditions
This compound418.1Expected shifts in fragment ions containing the deuterium label

Data for Doxorubicinone is based on typical values found in literature. Data for this compound is predicted.

A high-resolution mass spectrum should be acquired to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. In the ¹H NMR spectrum of this compound, the signals corresponding to the three deuterated positions will be absent. The ¹³C NMR spectrum will show the signals for the carbon atoms attached to deuterium as triplets (due to C-D coupling) with reduced intensity.

Table 2: Predicted ¹H NMR Spectral Data Comparison

Proton AssignmentDoxorubicinone (ppm)This compound (ppm)
Aromatic Protons7.0 - 8.07.0 - 8.0
Hydroxyl ProtonsVariableVariable
Methine/Methylene ProtonsVariableVariable
Protons at Deuterated PositionsPresentAbsent

Specific chemical shifts for Doxorubicinone can be found in specialized NMR databases and literature. The key diagnostic feature for this compound is the absence of specific proton signals.

Experimental Workflows and Structural Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its structural relationship to doxorubicin.

G General Workflow for Synthesis and Characterization A Doxorubicin-d3 Starting Material B Acid Hydrolysis A->B C Crude this compound B->C D Purification (Column Chromatography) C->D E Pure this compound D->E F Characterization E->F G Mass Spectrometry F->G H NMR Spectroscopy F->H I Purity Analysis (HPLC) F->I

Caption: Synthetic and analytical workflow for this compound.

G Structural Relationship cluster_0 Parent Drug cluster_1 Metabolite cluster_2 Deuterated Analogue Doxorubicin Doxorubicin Doxorubicinone Doxorubicinone Doxorubicin->Doxorubicinone Hydrolysis Doxorubicinone_d3 This compound Doxorubicinone->Doxorubicinone_d3 Deuterium Labeling (retrosynthetic)

Caption: Relationship between Doxorubicin and its derivatives.

Conclusion

Doxorubicinone-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Doxorubicinone-d3, a deuterated metabolite of the widely used chemotherapeutic agent, Doxorubicin. This guide covers its fundamental properties, relevant biological pathways, and illustrative experimental workflows.

Core Properties of this compound

This compound is the deuterated form of Doxorubicinone, which is an aglycone metabolite of Doxorubicin. The inclusion of deuterium (B1214612) isotopes makes it a valuable tool in metabolic studies and as an internal standard in analytical assays.

PropertyValueCitation(s)
Molecular Weight 417.38 g/mol [1]
CAS Number Not Available (NA)[1]
Unlabeled CAS No. 24385-10-2 (for Doxorubicinone)[2][3][4]
Molecular Formula C₂₁H₁₅D₃O₉
Synonyms Adriamycin Aglycone-d3, Adriamycinone-d3

Mechanism of Action and Signaling Pathways

Doxorubicinone is a metabolite of the anthracycline antibiotic doxorubicin. While research specifically detailing the signaling pathways of this compound is limited, the mechanisms of its parent compound, Doxorubicin, are well-documented and provide critical insights. Doxorubicin exerts its anticancer effects through two primary mechanisms: intercalation into DNA, which disrupts topoisomerase-II-mediated DNA repair, and the generation of free radicals that damage cellular components.

The cellular response to Doxorubicin involves a complex network of signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

Doxorubicin-Induced Apoptosis

Doxorubicin initiates apoptosis through both the extrinsic and intrinsic pathways. The extrinsic pathway is triggered by the FASL/FAS system, leading to the activation of a cascade of caspases including caspase-8, -3, -6, and -7. The intrinsic pathway involves the upregulation of p53 and the inhibition of the anti-apoptotic protein BCL2, which in turn activates pro-apoptotic proteins like BAX, leading to the activation of caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FASL_FAS FASL/FAS Caspase8 Caspase-8 FASL_FAS->Caspase8 activates Caspase3_6_7_ext Caspase-3, -6, -7 Caspase8->Caspase3_6_7_ext activates Apoptosis Apoptosis Caspase3_6_7_ext->Apoptosis Doxorubicin_int Doxorubicin p53 p53 Doxorubicin_int->p53 upregulates BCL2 BCL2 p53->BCL2 inhibits BAX BAX p53->BAX upregulates Caspase3_6_7_int Caspase-3, -6, -7 BAX->Caspase3_6_7_int activates Caspase3_6_7_int->Apoptosis Doxorubicin_ext Doxorubicin Doxorubicin_ext->FASL_FAS initiates

Doxorubicin-induced extrinsic and intrinsic apoptosis pathways.

Notch Signaling Pathway Involvement

Recent studies have revealed that the Notch signaling pathway is activated upon Doxorubicin treatment. Doxorubicin increases the expression of multiple components of the Notch pathway, including its downstream target HES1. This activation of HES1 is required for Doxorubicin-induced apoptosis in cancer cells. Mechanistically, HES1 activates PARP1 and influences the subcellular location of AIF to mediate the apoptotic response.

G Doxorubicin Doxorubicin Notch Notch Signaling Pathway Doxorubicin->Notch activates HES1 HES1 Notch->HES1 upregulates PARP1 PARP1 HES1->PARP1 activates AIF AIF Subcellular Location HES1->AIF regulates Apoptosis Apoptosis PARP1->Apoptosis AIF->Apoptosis

Role of Notch signaling in Doxorubicin-induced apoptosis.

Experimental Protocols and Methodologies

General Synthesis of Doxorubicin-Metal Complexes

This protocol describes a general method for complexing Doxorubicin with various metals.

  • Dissolution: Doxorubicin (0.02 mM) is dissolved in 10 mL of water.

  • pH Adjustment: The pH of the solution is made slightly alkaline by the addition of NaOH.

  • Complexation: A stoichiometric amount of an aqueous solution of a metal chloride is added continuously to the Doxorubicin solution while stirring for one hour.

  • Incubation: The reaction mixture is then stirred for 72 hours at room temperature.

  • Precipitation: The resulting solution is incubated for several days to allow for the precipitation of the metal-Doxorubicin complexes.

  • Isolation: The precipitated complexes are filtered, washed with water, and dried under a vacuum.

This procedure can serve as a foundational method for researchers aiming to synthesize and study deuterated Doxorubicinone complexes.

G A Dissolve Doxorubicin in Water B Adjust to Alkaline pH A->B C Add Metal Chloride Solution B->C D Stir for 72h C->D E Precipitate Complex D->E F Filter, Wash, and Dry E->F

Workflow for the synthesis of Doxorubicin-metal complexes.

References

The Metabolic Journey of Doxorubicin to Doxorubicinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide array of malignancies. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to catastrophic DNA damage in rapidly dividing cancer cells. However, the clinical utility of doxorubicin is significantly hampered by dose-dependent cardiotoxicity, a side effect linked to its complex metabolic pathways. One of the key metabolic transformations of doxorubicin is its conversion to the aglycone metabolite, doxorubicinone (B1666622). This in-depth technical guide elucidates the metabolic pathway leading to doxorubicinone, providing a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental protocols for its study.

The Deglycosidation Pathway: A Minor but Significant Route

The metabolism of doxorubicin is multifaceted, with the majority of the drug being either excreted unchanged or converted to doxorubicinol (B1670906) via a two-electron reduction. A minor, yet significant, metabolic route is deglycosidation, which accounts for approximately 1-2% of doxorubicin metabolism.[1] This pathway involves the cleavage of the daunosamine (B1196630) sugar moiety from the anthracycline ring, resulting in the formation of aglycones, including doxorubicinone.

The deglycosidation of doxorubicin can proceed through two distinct mechanisms:

  • Hydrolytic Deglycosidation: This process leads to the formation of a hydroxyaglycone, doxorubicinone . The enzymes responsible for this hydrolytic cleavage are broadly characterized as NADPH-dependent hydrolase and reductase-type glycosidases.[1] In cardiac tissue, it has been observed that doxorubicinone can be rapidly converted to doxorubicinol aglycone.[1]

  • Reductive Deglycosidation: This pathway results in the formation of a deoxyaglycone, 7-deoxydoxorubicinone . This reductive cleavage is catalyzed by several enzymes, including NADPH-cytochrome P450 reductase (POR), xanthine (B1682287) oxidase (XDH), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

Enzymology of Doxorubicinone Formation

The formation of doxorubicinone and its deoxy-derivative is orchestrated by a concert of enzymes primarily located in the microsomes and cytosol.

  • NADPH-Cytochrome P450 Reductase (POR): This microsomal flavoprotein is a key player in the reductive deglycosidation of doxorubicin to 7-deoxydoxorubicinone.[1]

  • Xanthine Oxidase (XDH): A cytosolic enzyme involved in purine (B94841) metabolism, XDH also contributes to the reductive deglycosidation of doxorubicin.

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): This cytosolic flavoprotein is implicated in the two-electron reduction of quinones and also participates in the reductive deglycosidation of doxorubicin.

  • NADPH-dependent Glycosidases: The specific enzymes responsible for the hydrolytic formation of doxorubicinone are less well-characterized but are known to be dependent on NADPH.

Quantitative Analysis of Doxorubicin Metabolism to Doxorubicinone

Precise quantification of doxorubicin and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. While specific enzyme kinetic parameters (Km and Vmax) for the direct conversion of doxorubicin to doxorubicinone are not extensively reported in the literature, various analytical methods have been developed for their simultaneous measurement in biological matrices.

Table 1: Quantitative Data from LC-MS/MS Analysis of Doxorubicin and its Metabolites in Mouse Plasma

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Doxorubicin0.5 - 2000.5
Doxorubicinol0.1 - 2000.1
Doxorubicinone 0.01 - 50 0.01
Doxorubicinolone0.01 - 500.01
7-Deoxydoxorubicinone 0.01 - 50 0.01

Experimental Protocols

In Vitro Assay for Doxorubicin Deglycosidation

This protocol provides a framework for studying the enzymatic conversion of doxorubicin to doxorubicinone in vitro using recombinant enzymes or subcellular fractions.

Materials:

  • Recombinant human NADPH-cytochrome P450 reductase (POR), Xanthine Oxidase (XDH), or NQO1

  • Doxorubicin hydrochloride

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (B52724)

  • Formic acid

  • HPLC or LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH (e.g., 1 mM final concentration), and the recombinant enzyme or subcellular fraction (e.g., liver microsomes).

  • Initiation: Start the reaction by adding doxorubicin to a final concentration within a relevant range (e.g., 1-100 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., daunorubicin).

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the formation of doxorubicinone and/or 7-deoxydoxorubicinone.

HPLC Method for the Separation of Doxorubicin and Doxorubicinone

This protocol is adapted from established methods for the analysis of doxorubicin and its metabolites.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection:

    • UV/Vis: 254 nm and 480 nm

    • Fluorescence: Excitation at 480 nm, Emission at 560 nm

    • Mass Spectrometry (for LC-MS/MS): Electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for doxorubicin (e.g., m/z 544.2 -> 397.1) and doxorubicinone (e.g., m/z 415.1 -> 397.1).

Subcellular Fractionation for the Isolation of Metabolizing Enzymes

This protocol allows for the separation of cytosolic and microsomal fractions from cells or tissues to study the localization of doxorubicin-metabolizing enzymes.

Materials:

  • Cell or tissue sample

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Differential centrifugation equipment

Procedure:

  • Homogenization: Homogenize the cell or tissue sample in ice-cold homogenization buffer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes) to pellet nuclei and unbroken cells.

  • Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

  • High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes). The supernatant from this step is the cytosolic fraction . The pellet contains the microsomal fraction .

  • Washing: Wash the microsomal pellet with homogenization buffer and re-centrifuge to remove cytosolic contamination.

  • Storage: Resuspend the microsomal pellet in a suitable buffer and store both fractions at -80°C.

Visualization of Metabolic Pathways and Workflows

Metabolic Pathway of Doxorubicin to Doxorubicinone

Doxorubicin_Metabolism cluster_hydrolytic Hydrolytic Deglycosidation cluster_reductive Reductive Deglycosidation Doxorubicin Doxorubicin Doxorubicinone Doxorubicinone (Hydroxyaglycone) Doxorubicin->Doxorubicinone Hydrolysis Deoxy_Doxorubicinone 7-Deoxydoxorubicinone (Deoxyaglycone) Doxorubicin->Deoxy_Doxorubicinone Reduction Doxorubicinol_aglycone Doxorubicinol aglycone Doxorubicinone->Doxorubicinol_aglycone Reduction Enzyme_H NADPH-dependent glycosidases Enzyme_H->Doxorubicinone POR NADPH-Cytochrome P450 Reductase (POR) POR->Deoxy_Doxorubicinone XDH Xanthine Oxidase (XDH) XDH->Deoxy_Doxorubicinone NQO1 NQO1 NQO1->Deoxy_Doxorubicinone

Caption: Metabolic conversion of doxorubicin to its aglycone metabolites.

Experimental Workflow for In Vitro Doxorubicin Metabolism Assaydot

Workflow start Start reaction Prepare Reaction Mixture (Buffer, NADPH, Enzyme) start->reaction add_dox Add Doxorubicin reaction->add_dox incubate Incubate at 37°C add_dox->incubate terminate Terminate Reaction (Acetonitrile + Internal Standard) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS or HPLC Analysis supernatant->analysis end End analysis->end

References

The Aglycone Enigma: An In-depth Technical Guide on the Role of Doxorubicinone in Doxorubicin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (B1662922), a cornerstone of chemotherapy, is notoriously limited by its dose-dependent cardiotoxicity. While the parent compound has been extensively studied, the precise roles of its metabolites in mediating cardiac damage remain an area of active investigation. This technical guide focuses on doxorubicinone (B1666622), the aglycone metabolite of doxorubicin, and its contribution to doxorubicin-induced cardiotoxicity. Through a comprehensive review of available literature, this document elucidates the mechanisms of doxorubicinone-mediated cardiotoxicity, presents comparative cytotoxicity data, details relevant experimental protocols, and visualizes key signaling pathways. Understanding the specific cardiotoxic profile of doxorubicinone is crucial for the development of targeted cardioprotective strategies to improve the safety and efficacy of anthracycline-based cancer therapies.

Introduction: The Metabolic Facet of Doxorubicin Cardiotoxicity

Doxorubicin (DOX) is a potent anthracycline antibiotic widely used in the treatment of various cancers. However, its clinical utility is hampered by a cumulative, dose-dependent cardiotoxicity that can lead to severe and often irreversible heart failure. The mechanisms underlying DOX-induced cardiotoxicity are multifactorial, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, DNA damage, and apoptosis of cardiomyocytes.

Following administration, doxorubicin is metabolized into several compounds, primarily doxorubicinol (B1670906) (a C-13 alcohol metabolite) and doxorubicinone (the aglycone metabolite). While doxorubicinol has been more extensively studied and implicated in cardiotoxicity, the specific role of doxorubicinone is less well-defined but of significant interest. Doxorubicinone is formed via the enzymatic cleavage of the daunosamine (B1196630) sugar moiety from doxorubicin. This metabolic conversion can alter the molecule's physicochemical properties and biological activity, potentially contributing to the overall cardiotoxic profile of doxorubicin therapy.

This guide provides a detailed examination of the current understanding of doxorubicinone's role in doxorubicin-induced cardiotoxicity, with a focus on its molecular mechanisms, comparative toxicity, and the experimental approaches used to study its effects.

Mechanisms of Doxorubicinone-Induced Cardiotoxicity

While specific signaling pathways uniquely activated by doxorubicinone are not extensively detailed in current literature, its cardiotoxic effects are believed to contribute to the well-established general mechanisms of doxorubicin-induced cardiac damage. These include mitochondrial dysfunction and the induction of apoptosis.

Mitochondrial Dysfunction

Mitochondria are primary targets of anthracycline-induced cardiotoxicity. Doxorubicinone, like its parent compound, has been shown to induce mitochondrial dysfunction in cardiomyocytes. A comparative in vitro study on human cardiac AC16 cells demonstrated that doxorubicinone causes mitochondrial dysfunction, albeit at different concentrations compared to doxorubicin and doxorubicinol.

Table 1: Comparative Mitochondrial Dysfunction in AC16 Cardiac Cells

CompoundConcentration for Significant Mitochondrial DysfunctionReference
Doxorubicin1 µM[1]
Doxorubicinol2 µM[1]
Doxorubicinone2 µM[1]

This mitochondrial damage is a critical event that can lead to a cascade of detrimental effects, including impaired energy production, increased ROS generation, and the initiation of apoptotic pathways.

Cardiomyocyte Apoptosis

Apoptosis, or programmed cell death, of cardiomyocytes is a key contributor to the progressive loss of cardiac function in doxorubicin-induced cardiomyopathy. While direct evidence for doxorubicinone-specific apoptosis signaling is limited, it is plausible that the mitochondrial dysfunction it induces would trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis.

Comparative Cytotoxicity of Doxorubicin and its Metabolites

Understanding the relative toxicity of doxorubicin and its metabolites is crucial for dissecting their individual contributions to cardiotoxicity. In vitro studies have provided valuable quantitative data on the cytotoxic effects of doxorubicin, doxorubicinol, and doxorubicinone on cardiac cells.

Table 2: Comparative Cytotoxicity in Differentiated AC16 Cardiac Cells (48-hour exposure)

CompoundConcentration Range TestedCytotoxic EffectReference
Doxorubicin0.5 to 10 µMElicited cytotoxicity at half the concentration of its metabolites.[1]
Doxorubicinol0.5 to 10 µMCaused mitochondrial dysfunction at 2 µM.[1]
Doxorubicinone1 to 10 µMCaused mitochondrial dysfunction at 2 µM.

These findings suggest that while doxorubicinone is cardiotoxic, the parent drug, doxorubicin, exhibits a more potent cytotoxic effect at lower concentrations in this in vitro model.

Signaling Pathways in Doxorubicin-Induced Cardiotoxicity (General Overview)

While specific pathways for doxorubicinone are not well-elucidated, it is critical to understand the general signaling cascades implicated in doxorubicin-induced cardiotoxicity, as doxorubicinone likely contributes to the activation of these pathways.

Oxidative Stress and ROS Generation

A primary mechanism of doxorubicin-induced cardiotoxicity is the generation of reactive oxygen species (ROS). This occurs through the redox cycling of the quinone moiety of the doxorubicin molecule, a process that is likely shared by doxorubicinone. This leads to oxidative damage to cellular components, including lipids, proteins, and DNA.

Doxorubicinone Doxorubicinone Mitochondria Mitochondria Doxorubicinone->Mitochondria Enters ROS ROS Mitochondria->ROS Redox Cycling Cellular_Damage Cellular_Damage ROS->Cellular_Damage Induces

Figure 1: Doxorubicinone-induced ROS production in mitochondria.

Apoptosis Signaling

Doxorubicin-induced apoptosis in cardiomyocytes involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules include p53, Bax, Bcl-2, and caspases.

Doxorubicinone Doxorubicinone Mitochondrial_Dysfunction Mitochondrial_Dysfunction Doxorubicinone->Mitochondrial_Dysfunction Cytochrome_c Cytochrome_c Mitochondrial_Dysfunction->Cytochrome_c Release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Intrinsic apoptosis pathway potentially activated by doxorubicinone.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of doxorubicinone's cardiotoxic effects. The following sections provide methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assessment in AC16 Human Cardiomyocytes

This protocol is adapted from a study comparing the cytotoxicity of doxorubicin and its metabolites.

Objective: To determine the cytotoxic effects of doxorubicinone on human cardiomyocytes.

Materials:

  • AC16 human cardiomyocyte cell line

  • Doxorubicinone (synthesized or commercially available)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell culture medium and supplements

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture AC16 cells in appropriate medium until they reach the desired confluency. For differentiated cells, induce differentiation as per established protocols.

  • Cell Seeding: Seed the AC16 cells into 96-well plates at a suitable density.

  • Treatment: Treat the cells with varying concentrations of doxorubicinone (e.g., 1 to 10 µM) for a specified duration (e.g., 48 hours). Include a vehicle control group.

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Start Seed AC16 Cells Treatment Treat with Doxorubicinone Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Analysis Measure Absorbance & Analyze Data MTT_Assay->Analysis

Figure 3: Workflow for in vitro cytotoxicity assessment.

Assessment of Mitochondrial Membrane Potential

Objective: To evaluate the effect of doxorubicinone on mitochondrial health in cardiomyocytes.

Materials:

  • Cardiomyocytes (e.g., AC16 or primary cardiomyocytes)

  • Doxorubicinone

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cardiomyocytes with doxorubicinone as described in the cytotoxicity protocol.

  • Staining:

    • Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.

  • Imaging/Flow Cytometry:

    • For JC-1, visualize the cells under a fluorescence microscope and observe the shift from red (healthy mitochondria) to green (depolarized mitochondria) fluorescence.

    • For TMRE, quantify the fluorescence intensity using a flow cytometer. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria or the mean fluorescence intensity.

In Vivo Cardiotoxicity Assessment in a Murine Model

Objective: To evaluate the cardiotoxic effects of doxorubicinone in a mouse model.

Materials:

  • Mice (e.g., C57BL/6)

  • Doxorubicinone

  • Echocardiography system

  • Histology equipment and reagents (e.g., H&E, Masson's trichrome stains)

Procedure:

  • Animal Model: Acclimatize mice and divide them into control and treatment groups.

  • Administration: Administer doxorubicinone via an appropriate route (e.g., intraperitoneal injection) at a determined dose and schedule. The dosage would need to be optimized based on preliminary toxicity studies.

  • Echocardiography:

    • Perform baseline echocardiography before treatment.

    • Conduct serial echocardiography at specified time points during and after treatment to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histopathology:

    • At the end of the study, euthanize the mice and harvest the hearts.

    • Fix the hearts in formalin and embed in paraffin.

    • Section the hearts and perform H&E staining to assess cardiomyocyte morphology and Masson's trichrome staining to evaluate fibrosis.

  • Data Analysis: Compare cardiac function parameters and histological changes between the control and doxorubicinone-treated groups.

Start Acclimatize Mice Baseline_Echo Baseline Echocardiography Start->Baseline_Echo Treatment Administer Doxorubicinone Baseline_Echo->Treatment Serial_Echo Serial Echocardiography Treatment->Serial_Echo Endpoint Endpoint: Harvest Hearts Serial_Echo->Endpoint Histology Histopathological Analysis Endpoint->Histology

Figure 4: Workflow for in vivo cardiotoxicity assessment.

Conclusion and Future Directions

The available evidence indicates that doxorubicinone, the aglycone metabolite of doxorubicin, contributes to doxorubicin-induced cardiotoxicity, primarily through the induction of mitochondrial dysfunction. Comparative in vitro studies suggest that while it is less potent than the parent drug, its presence in cardiac tissue likely adds to the overall toxic burden.

A significant knowledge gap remains regarding the specific signaling pathways directly modulated by doxorubicinone. Future research should focus on elucidating these pathways to better understand its precise molecular mechanisms of action. This includes investigating its effects on key signaling nodes involved in oxidative stress, apoptosis, and other cell death pathways in cardiomyocytes. Furthermore, the development and characterization of robust in vivo models of doxorubicinone-induced cardiotoxicity are essential for a comprehensive understanding of its pathophysiological role and for the preclinical evaluation of targeted cardioprotective agents. A deeper understanding of the contribution of each doxorubicin metabolite to cardiotoxicity will be instrumental in designing safer anthracycline-based chemotherapies.

References

Navigating the Landscape of Doxorubicinone-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reference standards and employing robust analytical methods are cornerstones of reliable and reproducible results. This in-depth technical guide provides a comprehensive overview of Doxorubicinone-d3, a key metabolite of the widely used chemotherapeutic agent Doxorubicin (B1662922). This guide covers available supplier information, purity considerations, and detailed experimental protocols for its analysis.

This compound serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of Doxorubicin, enabling precise quantification in complex biological matrices. Its purity and accurate characterization are therefore of paramount importance.

Supplier and Purity Landscape

While specific lot-to-lot purity data requires direct inquiry with suppliers and access to their Certificates of Analysis (CoA), the following table summarizes publicly available information for prominent suppliers of this compound. Researchers are strongly encouraged to request a CoA prior to purchase to obtain precise purity specifications.

SupplierProduct NameCatalog NumberStated PurityAnalytical Data Provided with Purchase
MedChemExpress This compoundHY-121309SInformation not publicly availableCertificate of Analysis
Pharmaffiliates This compoundPA STI 036370Information not publicly availableSample CoA and MSDS available upon request
Toronto Research Chemicals (TRC) This compoundD559072Information not publicly availableCertificate of Analysis

Experimental Protocols for Quality Assessment

Accurate characterization of this compound is critical for its use as an internal standard. The following sections detail established methodologies for purity determination and structural confirmation, adapted from published research on Doxorubicin and its metabolites.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of this compound and separating it from potential impurities. The following protocol is a representative method based on the analysis of doxorubicin and its metabolites.[1][2][3]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector is recommended for high sensitivity.

  • Column: A C18 reversed-phase column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size) is suitable for separation.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM KH2PO4 adjusted to pH 4.3 with phosphoric acid). The typical composition is approximately 24.4% acetonitrile and 75.6% aqueous buffer.[2]

  • Flow Rate: A flow rate of 1.5 ml/min is often employed.[2]

  • Detection: Fluorescence detection is highly sensitive for anthracyclines. An excitation wavelength of 470 nm and an emission wavelength of 580 nm are typically used.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution.

    • Perform serial dilutions to create working standards of known concentrations.

  • Analysis:

    • Inject the standards and the this compound sample onto the HPLC system.

    • Record the chromatograms and determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Method Validation:

To ensure the reliability of the HPLC method, it should be validated for the following parameters:

  • Linearity: A linear relationship between concentration and peak area should be established over a defined concentration range.

  • Precision: The method's precision should be assessed through intra- and inter-day replicate injections of a standard solution, with the relative standard deviation (RSD) typically being less than 15%.

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix, with acceptable recovery typically ranging from 85% to 115%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Analysis:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.

    • Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.

    • For more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Interpretation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra should be consistent with the known chemical structure of this compound.

Visualizing Methodologies and Pathways

To further aid in the understanding of the experimental workflow and the biological context of Doxorubicinone, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start This compound Standard dissolve Dissolve in Methanol start->dissolve dilute Serial Dilutions dissolve->dilute inject Inject into HPLC dilute->inject separate C18 Column Separation inject->separate detect Fluorescence Detection (Ex: 470 nm, Em: 580 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate doxorubicin_pathway Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane DNA DNA Dox->DNA Intercalation DNA_Complex DNA-Topoisomerase II -Doxorubicin Complex Dox->DNA_Complex Metabolism Metabolism Dox->Metabolism Nucleus Nucleus CellMembrane->Nucleus Transport DNA->DNA_Complex TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA_Complex DSB DNA Double-Strand Breaks DNA_Complex->DSB Inhibition of Re-ligation Apoptosis Apoptosis DSB->Apoptosis Activation of Damage Response Doxorubicinone Doxorubicinone Metabolism->Doxorubicinone

References

An In-depth Technical Guide to Exploratory Studies on Doxorubicin Metabolites in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of doxorubicin (B1662922) metabolism within cancer cells, focusing on the identification of its principal metabolites, their mechanisms of action, and their impact on therapeutic efficacy and resistance. This document synthesizes current research to offer detailed experimental protocols, quantitative data, and visual representations of the key molecular pathways involved.

Introduction: The Clinical Significance of Doxorubicin Metabolism

Doxorubicin (DOX) is a potent anthracycline antibiotic, first isolated from Streptomyces peucetius var. caesius, and is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, lung, ovarian, and various lymphomas.[1] Its clinical utility, however, is frequently constrained by the development of chemoresistance and significant dose-dependent cardiotoxicity.[2][3] Central to both the therapeutic and adverse effects of doxorubicin is its complex intracellular metabolism.

The biotransformation of doxorubicin within cancer cells yields a variety of metabolites, some of which retain cytotoxic activity while others are implicated in the drug's toxic side effects.[2][4] Understanding these metabolic pathways is therefore critical for optimizing treatment strategies, overcoming drug resistance, and developing novel therapeutic approaches that can enhance anti-tumor efficacy while mitigating toxicity. This guide delves into the core aspects of doxorubicin metabolism, providing researchers with the foundational knowledge and practical methodologies required for exploratory studies in this field.

Doxorubicin Metabolism in Cancer Cells

Doxorubicin undergoes extensive metabolic conversion in cancer cells, primarily through two major enzymatic pathways: a two-electron reduction to an alcohol metabolite and a one-electron reduction to a semiquinone radical. A minor third pathway involves the cleavage of the glycosidic bond to form aglycones.

Key Metabolic Pathways:

  • Two-Electron Reduction: The most significant metabolic route is the reduction of the C-13 keto group to a secondary alcohol, forming doxorubicinol (DOXol) . This reaction is primarily catalyzed by cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), such as AKR1C3, AKR1A1, CBR1, and CBR3. Doxorubicinol is a major metabolite that has been implicated in the cardiotoxicity associated with doxorubicin therapy.

  • One-Electron Reduction and Redox Cycling: Doxorubicin can undergo a one-electron reduction to form an unstable semiquinone radical . This process is catalyzed by various oxidoreductases, including NADH dehydrogenases, NADPH-cytochrome P450 reductase, and nitric oxide synthases. The semiquinone radical can then react with molecular oxygen to regenerate the parent doxorubicin, producing reactive oxygen species (ROS) such as superoxide (B77818) anions in a process known as redox cycling. This generation of ROS is a key component of doxorubicin's anticancer activity, as it induces oxidative stress, leading to damage of DNA, proteins, and cellular membranes.

  • Deglycosidation (Aglycone Formation): A less prominent metabolic pathway is the hydrolytic cleavage of the daunosamine (B1196630) sugar moiety, resulting in the formation of red, non-fluorescent aglycones . The primary aglycone metabolites are doxorubicinone and, if formed from doxorubicinol, doxorubicinolone . Further modification can lead to metabolites like 7-deoxydoxorubicinone. While generally considered less cytotoxic than the parent drug, these lipophilic metabolites can accumulate in membranes.

Drug-resistant cancer cells often exhibit altered metabolic profiles compared to their sensitive counterparts. For instance, studies in doxorubicin-resistant breast cancer cells (MCF7/DOX) have revealed unique metabolic pathways and the presence of novel metabolites not typically found in vivo, suggesting that resistant cells may develop distinct mechanisms to detoxify the drug.

Doxorubicin_Metabolism cluster_enzymes1 Two-Electron Reduction cluster_enzymes2 One-Electron Reduction cluster_enzymes3 Deglycosidation DOX Doxorubicin DOXol Doxorubicinol DOX->DOXol SemiQ Semiquinone Radical DOX->SemiQ Aglycones Aglycones (Doxorubicinone, Doxorubicinolone) DOX->Aglycones DOXol->Aglycones ROS Reactive Oxygen Species (ROS) SemiQ->ROS Redox Cycling (with O2) Damage Cellular Damage (DNA, Membranes) ROS->Damage Enz1 AKRs (AKR1C3) CBRs (CBR1) Enz2 CYPs, NADH Dehydrogenase, NOS, Xanthine Oxidase Enz3 Hydrolysis Doxorubicin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria DOX Doxorubicin DNA DNA DOX->DNA Intercalation Top2 Topoisomerase II DOX->Top2 Inhibition ROS ROS Generation DOX->ROS Redox Cycling PI3K PI3K/AKT Pathway DOX->PI3K Activation MAPK MAPK/ERK Pathway DOX->MAPK Activation DSB DNA Double-Strand Breaks Top2->DSB Apoptosis Apoptosis DSB->Apoptosis Mito Mitochondria ROS->Mito Damage Mito->Apoptosis Cytochrome C Release PI3K->Apoptosis Inhibition Resistance Chemoresistance PI3K->Resistance MAPK->Apoptosis Inhibition MAPK->Resistance Experimental_Workflow Start 1. Cell Culture & Treatment Wash 2. Wash Cells (Ice-Cold PBS) Start->Wash Extract 3. Add 80% Methanol & Scrape Wash->Extract Centrifuge 4. Vortex & Centrifuge Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze Data 9. Data Processing & Quantification Analyze->Data

References

Methodological & Application

Application Note: Quantitative Analysis of Doxorubicin in Human Plasma using Doxorubicinone-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely used in chemotherapy for a variety of cancers, including breast, lung, and ovarian cancers, as well as Hodgkin's lymphoma and various leukemias.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and managing its dose-dependent cardiotoxicity. Doxorubicin is metabolized in the body to several compounds, including the active metabolite doxorubicinol (B1670906) and the aglycone metabolite doxorubicinone (B1666622).

Accurate and precise quantification of doxorubicin in a complex biological matrix like plasma requires a robust analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (IS) is essential to correct for variations in sample preparation and instrument response. Doxorubicinone-d3, a deuterated analog of the doxorubicin metabolite, serves as an ideal internal standard for the quantification of doxorubicin and its related metabolites. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization, but it is distinguishable by its mass-to-charge ratio (m/z).

This application note provides a detailed protocol for the extraction and quantification of doxorubicin in human plasma using this compound as an internal standard with an LC-MS/MS system.

Principle of the Method

The method employs a protein precipitation technique to extract doxorubicin and the this compound internal standard from human plasma. The prepared samples are then analyzed by a reverse-phase ultra-high performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The concentration of doxorubicin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Doxorubicin Hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxorubicin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[2][3]

  • Working Standard Solutions: Prepare serial dilutions of the Doxorubicin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.[2]

  • Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution with 50% acetonitrile-water to a final concentration of 200 ng/mL.[2]

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate Doxorubicin working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).[2][3]

Plasma Sample Preparation (Protein Precipitation)

The protein precipitation method is recommended for its simplicity, speed, and high recovery.[2]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (200 ng/mL this compound) to each tube and vortex for 1 minute.[2]

  • Add 225 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture vigorously for 2 minutes.[2]

  • Centrifuge the tubes at 12,000 rpm for 15 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean sample vial for LC-MS/MS analysis.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma is 2. Add 50 µL IS (this compound) plasma->is vortex1 3. Vortex (1 min) is->vortex1 ppt 4. Add 225 µL Acetonitrile vortex1->ppt vortex2 5. Vortex (2 min) ppt->vortex2 centrifuge 6. Centrifuge (12,000 rpm, 15 min, 4°C) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: UPLC System

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[2]

  • Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2][4]

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 3 µL[2]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.0 - 8.00.29010
8.0 - 10.00.24060
10.0 - 12.00.20100
12.0 - 13.00.29010

Table 2: MRM Transitions for Doxorubicin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Doxorubicin544.2397.115025
This compound (IS)418.1253.115020

Note: MS/MS parameters such as collision energy should be optimized for the specific instrument used.

Method Validation Summary

The analytical method should be validated according to the US Food & Drug Administration (FDA) or European Medicines Agency (EMA) guidelines. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99[2]
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.LLOQ to ULOQ
Accuracy & Precision Accuracy is the closeness of the mean test results to the true value. Precision is the closeness of agreement among a series of measurements.For QCs, %RE and %RSD should be within ±15%. For LLOQ, within ±20%.[5]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure for the analyte from the biological matrix.Recovery should be consistent, precise, and reproducible.
Stability Stability of the analyte in the biological matrix under different storage and processing conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Doxorubicin Metabolism and Analytical Workflow

Doxorubicin undergoes extensive metabolism. A key pathway involves the reduction of the C-13 keto group to form doxorubicinol, and cleavage of the glycosidic bond to form the aglycones doxorubicinone and doxorubicinolone. Accurate quantification is essential for understanding the complete pharmacokinetic profile.

G cluster_pathway Doxorubicin Metabolic Pathway DOX Doxorubicin DOXol Doxorubicinol DOX->DOXol Carbonyl Reductase DOXone Doxorubicinone DOX->DOXone Glycosidic Cleavage DOXolone Doxorubicinolone DOXol->DOXolone Glycosidic Cleavage DOXone->DOXolone Carbonyl Reductase

Simplified metabolic pathway of Doxorubicin.

The overall analytical process ensures that plasma samples are reliably processed and measured to yield accurate concentration data for pharmacokinetic modeling and clinical assessment.

G cluster_workflow Overall Analytical Workflow sample Plasma Sample Collection prep Sample Preparation (Protein Precipitation) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing (Peak Integration) analysis->data quant Quantification (Calibration Curve) data->quant report Report Generation quant->report

High-level overview of the bioanalytical workflow.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of doxorubicin in human plasma. The use of protein precipitation for sample preparation is rapid and efficient. This compound serves as an excellent internal standard, ensuring high accuracy and precision. The method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring of doxorubicin.

References

Application Note and Protocol for the Quantification of Analytes in Tissue Samples using Doxorubicinone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the extraction and quantification of analytes from tissue samples using Doxorubicinone-d3 as an internal standard (IS). The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for complex biological matrices. Doxorubicinone, a metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), and its deuterated analog (this compound) are suitable for quantitative bioanalytical studies. This protocol is applicable for pharmacokinetic, toxicokinetic, and drug distribution studies in preclinical and clinical research.

The protocol outlines procedures for tissue homogenization, protein precipitation, and optional solid-phase extraction (SPE) for sample clean-up, followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standard for the analyte of interest

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Physiological saline (0.9% NaCl)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge (capable of >10,000 x g and refrigeration)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)

  • SPE vacuum manifold

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte of interest and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Stock Solutions: Prepare intermediate and working stock solutions by serial dilution of the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation
  • Accurately weigh approximately 200 mg of the tissue sample.

  • Add 0.5 mL of cold physiological saline.[1]

  • Homogenize the tissue for 2 minutes using a mechanical homogenizer until a uniform suspension is obtained.[1]

  • To the 200 mg tissue homogenate, add a known volume of the analyte standard solution (for calibration curve and QC samples) and the this compound internal standard working solution. For blank samples, add an equivalent volume of the solvent.

  • Vortex the sample for 30 seconds.[1]

  • Add 1.5 mL of a protein precipitation solvent (e.g., acetonitrile).[1]

  • Vortex for an additional 30 seconds.[1]

  • Centrifuge the sample at 10,000 rpm for 7 minutes.

  • Collect the supernatant for direct injection or further purification by SPE.

  • Conditioning: Condition an HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a suitable washing solution to remove interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 2 mL of an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions and should be optimized for the specific analyte and LC-MS/MS system.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

The specific precursor and product ions for the analyte and this compound must be determined by direct infusion. For doxorubicin, a related compound, the transition m/z 544.25 > 397.16 is commonly monitored.

Data Presentation

The following tables summarize typical quantitative performance parameters that should be established during method validation. The values presented are based on published data for doxorubicin and its metabolites and serve as a general guideline.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
DoxorubicinMouse Plasma0.5 - 2000.50.26
DoxorubicinolMouse Plasma0.1 - 2000.10.06
DoxorubicinoneMouse Plasma0.01 - 500.010.006
DoxorubicinoloneMouse Plasma0.01 - 500.010.007
7-DeoxydoxorubicinoneMouse Plasma0.01 - 500.010.006
DoxorubicinRat Tissue0.01 - 50 µg/g0.01 µg/g0.005 µg/g

Data for plasma adapted from. Data for tissue adapted from.

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
DoxorubicinMouse PlasmaLow, Med, High< 13.6%< 13.6%-13.0% to 14.9%
DoxorubicinoneMouse PlasmaLow, Med, High< 13.6%< 13.6%-13.0% to 14.9%
DoxorubicinHuman PlasmaLQC, MQC, HQC< 7.38%< 7.38%-4.82% to 8.94%
DoxorubicinA549 CellsLQC, MQC, HQC< 9.30%< 9.30%-6.68% to 12.51%
DoxorubicinMCF-7 CellsLQC, MQC, HQC< 10.33%< 10.33%-5.94% to 12.60%

Data for mouse plasma adapted from. Data for human plasma and cell lines adapted from.

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)
DoxorubicinMouse PlasmaLiquid-Liquid Extraction81.7 - 86.4
DoxorubicinoneMouse PlasmaLiquid-Liquid Extraction77.0 - 90.4
DoxorubicinRat TissueSPE (HLB)91.6 ± 5.1

Data for plasma adapted from. Data for tissue adapted from.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Optional SPE Cleanup cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (200 mg) homogenization Homogenization (0.5 mL Saline) tissue->homogenization spiking Spike Analyte & this compound IS homogenization->spiking precipitation Protein Precipitation (1.5 mL Acetonitrile) spiking->precipitation centrifugation1 Centrifugation (10,000 rpm, 7 min) precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant condition Condition SPE Cartridge supernatant->condition Proceed to SPE lcms LC-MS/MS System supernatant->lcms Direct Injection load Load Supernatant condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute dry_reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant doxorubicin_pathway cluster_cell Cardiomyocyte cluster_nucleus Nucleus cluster_mito Mitochondria dox Doxorubicin dna DNA Intercalation dox->dna top2 Topoisomerase II Inhibition dox->top2 ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage dna->dna_damage top2->dna_damage p53 p53 Activation dna_damage->p53 cyto_c Cytochrome c Release p53->cyto_c mito_dys Mitochondrial Dysfunction ros->mito_dys mito_dys->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Quantitation of Doxorubicin and its Metabolites Using a Deuterated Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy for a range of malignancies. Monitoring its metabolic fate is crucial for optimizing therapeutic efficacy and mitigating dose-dependent cardiotoxicity. This document provides detailed application notes and protocols for the sensitive and accurate quantification of doxorubicin and its major metabolites—doxorubicinol (B1670906), doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone—in biological matrices. The use of a deuterated internal standard, Doxorubicinone-d3, is recommended to ensure the highest accuracy and precision in LC-MS/MS analysis. While specific validated methods utilizing this compound are not widely published, its use as a stable isotope-labeled internal standard represents the gold standard for quantitative bioanalysis, minimizing variability from sample preparation and matrix effects.

Metabolic Pathway of Doxorubicin

Doxorubicin undergoes extensive metabolism in the body, primarily through two main pathways: a two-electron reduction to doxorubicinol and a one-electron reduction to a semiquinone radical, which can then be deglycosidated to form aglycones like doxorubicinone.[1][2][3] Understanding this pathway is essential for interpreting pharmacokinetic and pharmacodynamic data.

Doxorubicin_Metabolism Doxorubicin Doxorubicin Doxorubicinol Doxorubicinol Doxorubicin->Doxorubicinol Two-electron reduction (CBR1, AKR1A1) Semiquinone Doxorubicin- semiquinone radical Doxorubicin->Semiquinone One-electron reduction (POR, NQO1) Doxorubicinolone Doxorubicinolone Doxorubicinol->Doxorubicinolone Deglycosidation Semiquinone->Doxorubicin Re-oxidation ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Doxorubicinone Doxorubicinone Semiquinone->Doxorubicinone Deglycosidation Deoxyaglycone 7-Deoxydoxorubicinone Doxorubicinone->Deoxyaglycone

Caption: Metabolic pathway of doxorubicin.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma)

This protocol is a rapid and straightforward method for extracting doxorubicin and its metabolites from plasma samples.[4]

Materials:

  • Human or animal plasma

  • This compound internal standard (IS) working solution (concentration to be optimized, e.g., 100 ng/mL in methanol)

  • Methanol, ice-cold

  • Acetonitrile (B52724), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 rpm and 4°C

Procedure:

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (for Plasma)

This method offers a cleaner extraction with potentially lower matrix effects compared to protein precipitation.[5][6]

Materials:

  • Human or animal plasma

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Chloroform:Methanol (4:1, v/v) extraction solvent

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 10 µL plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of the chloroform:methanol (4:1, v/v) extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

  • Transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Sample Preparation: Tissue Homogenization and Extraction

This protocol is designed for the extraction of doxorubicin and its metabolites from tissue samples.[2][3]

Materials:

  • Tissue sample (e.g., heart, liver, tumor)

  • Normal saline

  • Tissue homogenizer

  • This compound internal standard (IS) working solution

  • Acetonitrile, ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 50 mg of the tissue sample.

  • Add 200 µL of cold normal saline and homogenize the tissue thoroughly.

  • To a 50 µL aliquot of the tissue homogenate, add 20 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection of doxorubicin and its metabolites. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B Acetonitrile with 0.1% formic acid[6]
Flow Rate 0.2 mL/min[2]
Column Temperature 40°C
Injection Volume 5-10 µL
Gradient Elution Time (min)
Mass Spectrometry Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C[4]
Gas Flow Rates To be optimized for the specific instrument

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of doxorubicin and its metabolites. These values should be established and validated within the user's own laboratory.

Table 1: MRM Transitions for Doxorubicin and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxorubicin544.2397.1
Doxorubicinol546.2399.1
Doxorubicinone415.1397.1
Doxorubicinolone417.1399.1
7-Deoxydoxorubicinone399.1381.1
This compound (IS) 418.1 (Proposed) 400.1 (Proposed)

Table 2: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
DoxorubicinPlasma0.5 - 2000.5[6][7]
DoxorubicinolPlasma0.1 - 2000.1[6][7]
DoxorubicinonePlasma0.01 - 500.01[6][7]
DoxorubicinolonePlasma0.01 - 500.01[6][7]
7-DeoxydoxorubicinonePlasma0.01 - 500.01[6][7]
DoxorubicinPlasma1 - 10001[4]
DoxorubicinolPlasma0.5 - 5000.5[4]
DoxorubicinTissue5 - 2505[8]
DoxorubicinolTissue1.25 - 251.25[8]

Experimental Workflow

The overall workflow for the quantitation of doxorubicin and its metabolites is depicted below.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma or Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantitation Quantitation of Analytes Calibration->Quantitation

Caption: Experimental workflow for doxorubicin analysis.

Conclusion

The protocols and data presented provide a comprehensive framework for the quantitative analysis of doorubicin and its metabolites in biological samples. The implementation of a deuterated internal standard like this compound is strongly advocated to ensure the reliability and accuracy of the results, which is paramount in both preclinical drug development and clinical therapeutic drug monitoring. The provided methods, when properly validated, will serve as valuable tools for researchers and scientists in the field of oncology and pharmacology.

References

Application Note: Analysis of Doxorubicinone-d3 in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely used in cancer chemotherapy. Monitoring its metabolites, such as doxorubicinone (B1666622), is crucial for understanding its pharmacokinetics and managing dose-related toxicities. Doxorubicinone-d3 (B1157771) is a stable isotope-labeled internal standard used for the accurate quantification of doxorubicinone in biological matrices like urine. This application note provides detailed protocols for the sample preparation of this compound in human urine for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two common extraction methods are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Analytical Method: LC-MS/MS

The analysis of this compound is typically performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This technique offers high sensitivity and selectivity for the detection and quantification of the analyte in complex biological samples.

Sample Preparation Protocols

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.

Materials and Reagents:

  • Human urine sample

  • This compound internal standard solution

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • C8 or C18 SPE cartridges (e.g., Bond-Elut)[1]

  • 0.1 M Phosphate (B84403) buffer (pH 5.0)

  • Elution solvent: Acetonitrile/0.2 M sodium hydrogen phosphate with 0.05% (v/v) triethylamine, adjusted to pH 3.6 with 0.1 M citric acid (67.5:32.5, v/v)[1] or a mixture of methanol:ethylacetate (70:30 v/v).

Experimental Protocol:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • To 2 mL of urine, add 2 mL of 0.1 M phosphate buffer (pH 5.0)[2].

    • Spike the sample with the internal standard, this compound, at a known concentration.

  • SPE Cartridge Conditioning:

    • Condition the C8 or C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove interfering substances[2].

  • Elution:

    • Elute the analyte and internal standard with the chosen elution solvent. For C8 cartridges, one can use acetonitrile/0.2 M sodium hydrogen phosphate with 0.05% (v/v) triethylamine, adjusted to pH 3.6[1]. Another option is 3 mL of a methanol:ethylacetate (70:30 v/v) mixture.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Urine Urine Sample Buffer Add Phosphate Buffer (pH 5.0) Urine->Buffer IS Spike with this compound Buffer->IS Condition Condition SPE Cartridge IS->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.

Materials and Reagents:

Experimental Protocol:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • Spike the urine sample with the this compound internal standard.

  • Homogeneous LLE (using a water-miscible solvent):

    • To the urine sample, add hydrophilic acetonitrile as the extraction solvent.

    • Induce phase separation by adding a salt, such as sodium chloride or ammonium sulfate (B86663) (salting-out).

    • Vortex the mixture vigorously.

    • Centrifuge to achieve complete phase separation.

    • Collect the upper organic layer containing the analyte and internal standard.

  • Conventional LLE (using a water-immiscible solvent):

    • Adjust the pH of the urine sample as needed.

    • Add an immiscible organic solvent such as dichloromethane or a mixture of isopropanol and ethyl acetate.

    • Vortex vigorously for several minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation Urine Urine Sample IS Spike with this compound Urine->IS Solvent Add Extraction Solvent IS->Solvent Mix Vortex/Mix Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of doxorubicin and its metabolites in urine, which can be expected to be similar for this compound.

ParameterValueReference
Linearity Range 25 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL for doxorubicinone
Recovery (SPE) 80 - 110% for doxorubicinone
Recovery (LLE) 94.7 - 106.3% (relative recoveries)
Within-run Coefficient of Variation < 8%
Between-day Coefficient of Variation < 16%

LC-MS/MS Parameters

While specific parameters should be optimized for the instrument in use, the following provides a general starting point for the analysis of this compound.

ParameterRecommended Conditions
LC Column C18 reverse-phase column
Mobile Phase A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ion transitions for this compound will need to be determined, but they will be slightly shifted from those of unlabeled doxorubicinone due to the deuterium (B1214612) labeling.

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the preparation of urine samples for the analysis of this compound. The choice of method may depend on factors such as sample throughput, cost, and the specific instrumentation available. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for High-Throughput Screening with Doxorubicinone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922) is a potent and widely used anthracycline antibiotic for cancer chemotherapy.[1][2] However, its clinical application is often limited by severe cardiotoxicity.[1][3] Understanding the mechanisms of doxorubicin-induced cardiotoxicity and identifying strategies to mitigate these effects are critical areas of research. High-throughput screening (HTS) platforms, particularly those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offer a powerful tool for assessing drug-induced cardiotoxicity in a physiologically relevant context.[4]

Doxorubicinone (B1666622) is a key aglycone metabolite of doxorubicin. The use of isotopically labeled compounds, such as Doxorubicinone-d3, in drug discovery and development provides significant advantages. Deuterated compounds, where hydrogen atoms are replaced by deuterium, can exhibit altered metabolic stability and pharmacokinetic profiles. This alteration can lead to reduced formation of toxic metabolites and potentially a better safety profile. This compound can serve as a valuable tool in HTS assays for several applications:

  • Internal Standard: For precise quantification of doxorubicinone formation in metabolic studies using mass spectrometry.

  • Metabolic Stability Assessment: To compare the rate of metabolism of deuterated versus non-deuterated doxorubicinone.

  • Toxicity Profiling: To investigate whether deuteration alters the inherent cytotoxicity and cardiotoxicity of doxorubicinone.

These application notes provide detailed protocols for utilizing this compound in HTS assays to evaluate doxorubicin metabolism and cardiotoxicity.

Key Signaling Pathways in Doxorubicin-Induced Cardiotoxicity

Doxorubicin exerts its cardiotoxic effects through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interference with topoisomerase II. This leads to mitochondrial dysfunction, DNA damage, and activation of apoptotic pathways.

Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis Topoisomerase_II->DNA_Damage DNA_Damage->Apoptosis Cardiomyocyte_Dysfunction Cardiomyocyte Dysfunction & Death Apoptosis->Cardiomyocyte_Dysfunction

Figure 1: Simplified signaling pathway of doxorubicin-induced cardiotoxicity.

Experimental Protocols

Protocol 1: High-Throughput Assessment of Doxorubicin Metabolism and Doxorubicinone Formation

This protocol outlines an HTS assay to quantify the formation of doxorubicinone from doxorubicin in hiPSC-CMs using this compound as an internal standard for LC-MS/MS analysis.

Experimental Workflow:

cluster_workflow Experimental Workflow A Seed hiPSC-CMs in 96-well plates B Treat with Doxorubicin (and test compounds) A->B C Incubate for 24-48 hours B->C D Collect cell lysates and supernatant C->D E Add this compound (Internal Standard) D->E F Sample preparation (Protein precipitation) E->F G LC-MS/MS Analysis F->G H Quantify Doxorubicinone G->H

Figure 2: Workflow for quantifying doxorubicinone formation.

Methodology:

  • Cell Culture:

    • Culture hiPSC-CMs in appropriate maintenance medium on fibronectin-coated 96-well plates until a confluent, spontaneously beating monolayer is formed.

  • Compound Treatment:

    • Prepare a concentration range of doxorubicin (e.g., 0.1 µM to 10 µM) in the cell culture medium.

    • Aspirate the old medium from the cells and add the doxorubicin-containing medium. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for a defined period (e.g., 24 or 48 hours).

  • Sample Collection:

    • After incubation, collect the cell culture supernatant.

    • Wash the cells with PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Internal Standard Spiking:

    • To both supernatant and lysate samples, add a fixed concentration of this compound (e.g., 100 ng/mL) to serve as an internal standard for quantification.

  • Sample Preparation:

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to each sample.

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions for doxorubicin, doxorubicinone, and this compound.

Data Presentation:

CompoundDoxorubicin Conc. (µM)Doxorubicinone (ng/mL) in SupernatantDoxorubicinone (ng/mL) in Lysate
Vehicle0Below Limit of DetectionBelow Limit of Detection
Doxorubicin0.15.2 ± 0.815.7 ± 2.1
Doxorubicin148.9 ± 5.3145.3 ± 12.8
Doxorubicin10350.1 ± 25.6980.6 ± 75.4
Doxorubicin + Inhibitor X112.3 ± 1.935.8 ± 4.7

Data are presented as mean ± standard deviation.

Protocol 2: Comparative Cardiotoxicity Assessment of Doxorubicinone and this compound

This protocol uses a high-content imaging-based HTS assay to compare the cardiotoxicity of Doxorubicinone and its deuterated analog, this compound, in hiPSC-CMs.

Experimental Workflow:

cluster_workflow Experimental Workflow A Seed hiPSC-CMs in 96-well imaging plates B Treat with Doxorubicinone or this compound A->B C Incubate for 48 hours B->C D Stain with fluorescent dyes (e.g., Hoechst, TMRM, Calcein AM) C->D E High-Content Imaging D->E F Image Analysis E->F G Quantify Cell Viability, Mitochondrial Health, etc. F->G

Figure 3: Workflow for comparative cardiotoxicity assessment.

Methodology:

  • Cell Culture:

    • Seed hiPSC-CMs in 96-well, black-walled, clear-bottom imaging plates coated with fibronectin.

  • Compound Treatment:

    • Prepare serial dilutions of Doxorubicinone and this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium.

    • Treat the cells with the compounds and include a vehicle control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Fluorescent Staining:

    • Prepare a staining solution containing:

      • Hoechst 33342: To stain nuclei and assess cell count.

      • TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential.

      • Calcein AM: To identify viable cells.

    • Incubate the cells with the staining solution according to the manufacturer's instructions.

  • High-Content Imaging:

    • Acquire images using a high-content imaging system, capturing fluorescence from each channel.

  • Image Analysis:

    • Use automated image analysis software to identify individual cells and quantify fluorescence intensities for each marker.

    • Calculate parameters such as cell count (viability), mitochondrial membrane potential, and intracellular calcium levels.

Data Presentation:

CompoundConcentration (µM)Cell Viability (% of Control)Mitochondrial Membrane Potential (% of Control)
Vehicle0100 ± 5.2100 ± 4.8
Doxorubicinone185.3 ± 6.188.1 ± 7.2
Doxorubicinone1042.7 ± 4.555.4 ± 6.3
Doxorubicinone10015.1 ± 2.820.9 ± 3.1
This compound195.8 ± 4.997.2 ± 5.5
This compound1068.2 ± 5.775.3 ± 6.9
This compound10035.6 ± 3.942.1 ± 4.6

Data are presented as mean ± standard deviation.

Conclusion

The use of this compound in high-throughput screening provides a sophisticated approach to dissecting the metabolic fate and cardiotoxic potential of doxorubicin and its metabolites. The protocols detailed herein offer robust methods for quantifying doxorubicinone formation and for comparing the toxicity of deuterated versus non-deuterated analogs. These approaches can significantly enhance preclinical drug safety assessment and aid in the development of safer cancer chemotherapeutics.

References

Application Note: High-Sensitivity UPLC-MS/MS Assay for Anthracycline Quantification in Human Plasma Using Doxorubicinone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the widely used anthracycline chemotherapeutic agent, doxorubicin (B1662922), and its major metabolite, doxorubicinone (B1666622), in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Doxorubicinone-d3. The protocol described herein provides a comprehensive workflow, from sample preparation to data acquisition, and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development.

Introduction

Anthracyclines, such as doxorubicin, are a cornerstone of many chemotherapy regimens, used in the treatment of a wide array of cancers. The therapeutic efficacy of doxorubicin is, however, limited by a dose-dependent cardiotoxicity, which is linked to the accumulation of the parent drug and its metabolites. Consequently, the precise measurement of doxorubicin and its primary metabolites, including doxorubicinone, in biological matrices is of paramount importance for optimizing dosing strategies and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2][3] This is because a deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar extraction inefficiencies and matrix effects, thereby providing the most accurate and reliable quantification.[1][2] This application note presents a detailed protocol for a UPLC-MS/MS assay that leverages the precision of this compound for the sensitive quantification of doxorubicin and doxorubicinone in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the efficient extraction of anthracyclines from human plasma, a common procedure in bioanalytical workflows.

Materials:

  • Human plasma samples (stored at -80°C)

  • Doxorubicin and Doxorubicinone analytical standards

  • This compound (Internal Standard - IS) stock solution

  • Methanol, LC-MS grade, chilled

  • Acetonitrile (B52724), LC-MS grade, chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Procedure:

  • Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Vortex each tube to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.

  • Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube, except for the blank matrix samples.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex and centrifuge briefly before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The following conditions are representative and may require optimization based on the specific instrumentation used.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • UPLC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

UPLC Conditions:

ParameterValue
Column Temperature 45°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: UPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.52080
3.52080
3.6955
5.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 500 L/hour
Collision Gas Argon
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Doxorubicin544.2397.14625
Doxorubicinone415.1397.14020
This compound418.1400.14020

Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.

Data Presentation

The following tables summarize representative quantitative data for the UPLC-MS/MS analysis of anthracyclines, based on values reported in the literature.

Table 3: Calibration Curve and Linearity Data

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Doxorubicin0.5 - 250> 0.995
Doxorubicinone0.1 - 50> 0.995

Table 4: Precision and Accuracy Data

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%RE)
DoxorubicinLLOQ0.5< 15± 15
Low1.5< 15± 15
Mid20< 15± 15
High150< 15± 15
DoxorubicinoneLLOQ0.1< 20± 20
Low0.3< 15± 15
Mid10< 15± 15
High37.5< 15± 15

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the UPLC-MS/MS analysis of anthracyclines from plasma samples.

G UPLC-MS/MS Workflow for Anthracycline Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation ESI Electrospray Ionization (ESI) Chromatographic_Separation->ESI MS_Detection Tandem MS Detection (MRM Mode) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification

Caption: Experimental workflow for anthracycline analysis.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the quantification of doxorubicin and its metabolite, doxorubicinone, in human plasma. The incorporation of this compound as an internal standard is critical for mitigating variability and ensuring data integrity. This protocol is a valuable tool for researchers and clinicians in the fields of pharmacology, oncology, and drug development, enabling precise pharmacokinetic and toxicokinetic assessments of anthracycline-based therapies.

References

Application Notes and Protocols: Doxorubicinone-d3 in Studies of Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922) is a potent anthracycline chemotherapeutic agent widely used in the treatment of various cancers. Its clinical utility, however, is often limited by significant cardiotoxicity, which is linked to its metabolic profile. One of the key metabolic pathways of doxorubicin involves the formation of doxorubicinone (B1666622), an aglycone metabolite. The enzymes responsible for doxorubicin metabolism, primarily Cytochrome P450 (CYP) isoforms (such as CYP3A4 and CYP2D6) and carbonyl reductases (CBR1 and CBR3), are susceptible to interactions with co-administered drugs.[1][2] Such drug-drug interactions (DDIs) can alter the pharmacokinetic profile of doxorubicin and its metabolites, potentially exacerbating toxicity or diminishing therapeutic efficacy.

Doxorubicinone-d3, a stable isotope-labeled analog of doxorubicinone, serves as an invaluable tool in the investigation of these DDIs. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision in the quantification of the target analyte, doxorubicinone. This allows for a precise assessment of how perpetrator drugs affect the metabolic fate of doxorubicin.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in DDI studies, enabling researchers to accurately evaluate the impact of co-administered drugs on doxorubicin metabolism.

Metabolic Pathways of Doxorubicin

Doxorubicin undergoes extensive metabolism, leading to the formation of several metabolites. The major metabolic pathways include:

  • Two-electron reduction: This pathway leads to the formation of the primary alcohol metabolite, doxorubicinol (B1670906), which is known to be a significant contributor to doxorubicin-induced cardiotoxicity.[3][4]

  • One-electron reduction: This results in the formation of a semiquinone radical, which can lead to the generation of reactive oxygen species (ROS), another mechanism implicated in cardiotoxicity.[5]

  • Deglycosidation: This pathway involves the cleavage of the daunosamine (B1196630) sugar moiety, leading to the formation of the aglycone metabolite, doxorubicinone.[5]

The enzymes involved in these pathways, particularly CYPs and CBRs, are common sites for DDIs. Inhibitors or inducers of these enzymes can significantly alter the concentrations of doxorubicin and its various metabolites, including doxorubicinone.

Doxorubicin_Metabolism Doxorubicin Doxorubicin Doxorubicinol Doxorubicinol Doxorubicin->Doxorubicinol Two-electron reduction (CBR1, CBR3) Semiquinone Semiquinone Doxorubicin->Semiquinone One-electron reduction (CYP Reductase) Doxorubicinone Doxorubicinone Doxorubicin->Doxorubicinone Deglycosidation (CYPs) ROS ROS Semiquinone->ROS Redox Cycling

Figure 1: Major metabolic pathways of doxorubicin.

Application of this compound in DDI Studies

This compound is a critical tool for accurately quantifying doxorubicinone levels in biological matrices during DDI studies. By serving as an internal standard in LC-MS/MS assays, it enables researchers to precisely measure changes in doxorubicinone formation resulting from the co-administration of other drugs.

Experimental Workflow for In Vitro DDI Studies

A common in vitro model to assess DDIs involves incubating doxorubicin with human liver microsomes (HLMs) or recombinant human CYP enzymes in the presence and absence of a potential interacting drug (inhibitor or inducer). The formation of doxorubicinone is then quantified using an LC-MS/MS method with this compound as the internal standard.

DDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Incubation Incubate Doxorubicin with: - Human Liver Microsomes - Recombinant CYP Enzymes With and Without Test Inhibitor/Inducer Quenching Quench Reaction (e.g., with cold acetonitrile) Incubation->Quenching IS_Addition Add this compound (Internal Standard) Quenching->IS_Addition Extraction Protein Precipitation & Sample Extraction IS_Addition->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Doxorubicinone (Analyte/IS Peak Area Ratio) LCMS->Quantification Comparison Compare Doxorubicinone Formation (with vs. without test drug) Quantification->Comparison IC50 Determine IC50/EC50 Values Comparison->IC50

Figure 2: Experimental workflow for in vitro DDI studies.

Protocols

Protocol 1: In Vitro Inhibition of Doxorubicin Metabolism in Human Liver Microsomes

Objective: To determine the inhibitory potential of a test compound on the formation of doxorubicinone from doxorubicin in human liver microsomes.

Materials:

  • Doxorubicin hydrochloride

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test inhibitor compound

  • Acetonitrile (B52724) (ACN), ice-cold

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of doxorubicin, this compound, and the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the HLM suspension in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLMs, doxorubicin, and the test inhibitor (at various concentrations) in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

    • Include control incubations without the test inhibitor and without NADPH.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing a known concentration of this compound as the internal standard.

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of doxorubicinone.

Data Analysis:

  • Calculate the rate of doxorubicinone formation in the presence and absence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: LC-MS/MS Quantification of Doxorubicinone

Objective: To quantify the concentration of doxorubicinone in a biological matrix using this compound as an internal standard.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for doxorubicinone and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxorubicinone[Value to be determined empirically][Value to be determined empirically]
This compound[Value to be determined empirically, expected +3 Da shift from unlabeled][Value to be determined empirically]

Procedure:

  • Sample Injection: Inject an aliquot of the prepared sample extract onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in the Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Integrate the peak areas for doxorubicinone and this compound.

    • Calculate the peak area ratio of doxorubicinone to this compound.

    • Determine the concentration of doxorubicinone in the sample using a calibration curve prepared with known concentrations of doxorubicinone and a fixed concentration of this compound.

Quantitative Data Summary

The following table provides representative lower limits of quantification (LLOQ) for doxorubicin and its metabolites from a published LC-MS/MS method, highlighting the sensitivity required for such analyses.[6][7]

AnalyteLLOQ in Mouse Plasma (ng/mL)
Doxorubicin0.5
Doxorubicinol0.1
Doxorubicinone 0.01
Doxorubicinolone0.01
7-Deoxydoxorubicinone0.01

Table 1: Representative Lower Limits of Quantification (LLOQ) for Doxorubicin and its Metabolites.[6][7]

Drug-Drug Interactions of Clinical Significance

Several classes of drugs are known to interact with doxorubicin by modulating the activity of metabolizing enzymes and transporters.

Interacting Drug/ClassMechanism of InteractionPotential Clinical Consequence
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir)Inhibition of doxorubicin metabolism.Increased plasma concentrations of doxorubicin and its metabolites, leading to enhanced toxicity.[8]
CYP3A4 Inducers (e.g., rifampin, carbamazepine)Induction of doxorubicin metabolism.Decreased plasma concentrations of doxorubicin, potentially reducing therapeutic efficacy.[8]
P-glycoprotein (P-gp) Inhibitors (e.g., verapamil, cyclosporine)Inhibition of doxorubicin efflux from cells.Increased intracellular concentration of doxorubicin, which can enhance efficacy but also toxicity.[8]
Paclitaxel Increases plasma concentrations of doxorubicin and its metabolites.Potentiates the cardiotoxicity of doxorubicin.[8]
Trastuzumab Blocks the cardioprotective ERBB2 signaling pathway.Increased risk of cardiomyopathy when used concurrently with doxorubicin.

Table 2: Clinically Significant Drug-Drug Interactions with Doxorubicin.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based DDI studies is essential for the accurate assessment of the impact of co-administered drugs on doxorubicin metabolism. The protocols and information provided herein offer a framework for researchers to design and execute robust in vitro and bioanalytical studies. A thorough understanding of the potential for DDIs with doxorubicin is critical for optimizing its therapeutic use and minimizing the risk of adverse events, particularly cardiotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Doxorubicinone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Doxorubicinone-d3 as an internal standard in the bioanalysis of doxorubicin (B1662922) and its metabolites. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to matrix effects in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of doxorubicinone, a metabolite of the chemotherapy drug doxorubicin. In SIL internal standards, one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This compound is the "gold standard" for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the endogenous analyte (doxorubicinone).[1][2] This similarity ensures that it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source as the analyte.[3] By adding a known concentration of this compound to every sample, it serves as a reliable reference to correct for variability during sample preparation, injection volume, and, most critically, matrix effects, leading to more accurate and precise quantification.[3][4]

Q2: What are matrix effects and how can they impact my results?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects manifest as either ion suppression or ion enhancement.

  • Ion Suppression: This is a decrease in the analyte's signal intensity, which can lead to an underestimation of its concentration. It is the more common matrix effect. Ion suppression occurs when matrix components compete with the analyte and its internal standard for ionization.

  • Ion Enhancement: This is an increase in the analyte's signal intensity, which can cause an overestimation of its concentration.

Matrix effects are a significant concern in bioanalysis as they can compromise the accuracy, precision, and reproducibility of the analytical method.

Q3: I am observing high variability in the peak areas of my analyte and this compound between different plasma samples. Is this a matrix effect?

A3: Yes, significant and inconsistent variations in peak areas, even with a constant concentration of the internal standard, strongly suggest variable matrix effects between samples. This is also known as the "relative matrix effect" and is common in complex biological matrices where the composition can differ from one individual or sample to another. The use of a SIL internal standard like this compound is the most effective strategy to correct for this inter-lot variability.

Q4: My this compound internal standard doesn't seem to be fully compensating for the matrix effect. What could be the cause?

A4: While SIL internal standards are highly effective, they may not perfectly compensate for matrix effects under certain conditions. Potential reasons include:

  • Chromatographic Separation: A slight chromatographic separation between the analyte and the deuterated internal standard can occur due to the deuterium isotope effect. If they do not co-elute perfectly, they may be exposed to different matrix components at the ion source, leading to differential matrix effects.

  • High Analyte Concentration: At very high concentrations, the analyte might saturate the detector or the ionization process, resulting in a non-linear response that the internal standard cannot adequately correct.

  • In-source Fragmentation: If the MS/MS parameters are not optimized, in-source fragmentation of the analyte or internal standard could occur, leading to inaccurate measurements.

Troubleshooting Guides

Issue 1: Suspected Ion Suppression or Enhancement

If you suspect that your analysis is affected by ion suppression or enhancement, a systematic approach is necessary to identify and mitigate the issue.

Quantitative Data Summary: Matrix Effects in Doxorubicin Analysis

The following table summarizes matrix effect data from a study on the simultaneous determination of doxorubicin and its metabolites in mouse plasma. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

AnalyteLow QC (Matrix Effect %)Medium QC (Matrix Effect %)High QC (Matrix Effect %)
Doxorubicin112.9%115.6%119.7%
Doxorubicinol94.8%102.3%109.6%
Doxorubicinone105.1%110.5%117.9%
Doxorubicinolone99.0%105.7%111.0%
7-Deoxydoxorubicinone98.3%103.8%108.3%
Daunorubicin (IS)Not Reported88.0%Not Reported
Data adapted from a study using liquid-liquid extraction with chloroform:methanol (4:1, v/v).

Experimental Protocol: Evaluation of Matrix Effect by Post-Extraction Spike

This experiment quantitatively assesses the extent of matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike doxorubicin and this compound into the final reconstitution solvent at low, medium, and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Take six different lots of blank biological matrix (e.g., plasma), perform the full extraction procedure, and then spike the extracted matrix with doxorubicin and this compound at the same QC concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with doxorubicin and this compound before the extraction procedure. This set is used to determine recovery.

  • Analyze and Calculate:

    • Analyze all three sets of samples using your LC-MS/MS method.

    • Calculate the Matrix Effect (ME) using the mean peak areas from Set A and Set B.

Calculation:

Matrix Effect (ME) % = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

An ME value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.

To assess if the internal standard is compensating correctly, calculate the IS-Normalized Matrix Factor (MF).

IS-Normalized MF = (ME of Analyte) / (ME of IS)

An IS-normalized MF close to 1.0 with a coefficient of variation (%CV) of ≤ 15% across the different matrix lots indicates that this compound is effectively compensating for the matrix effect.

Issue 2: Poor Peak Shape or Co-elution with Interferences

Poor chromatography can exacerbate matrix effects.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Gradient Modification: Adjust the mobile phase gradient to increase the separation between the analyte and interfering matrix components. A slower, shallower gradient can improve resolution.

    • Column Selection: Evaluate different analytical columns with alternative stationary phase chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation.

  • Improve Sample Preparation:

    • The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.

    • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all phospholipids, which are major contributors to matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A study found that LLE with chloroform:methanol (4:1, v/v) resulted in smaller matrix effects for doxorubicin and its metabolites compared to PPT.

    • Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can effectively remove interfering components.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Matrix Effects start Observe Inconsistent Analyte/IS Response q_matrix_effect Perform Post-Extraction Spike Experiment start->q_matrix_effect eval_me Calculate Matrix Effect (ME) and IS-Normalized MF q_matrix_effect->eval_me is_me_acceptable Is ME acceptable and IS-Normalized MF ≈ 1? eval_me->is_me_acceptable optimize_chrom Optimize Chromatography (Gradient, Column) is_me_acceptable->optimize_chrom No end_good Proceed with Validated Method is_me_acceptable->end_good Yes improve_sp Improve Sample Prep (LLE, SPE) optimize_chrom->improve_sp re_evaluate Re-evaluate ME improve_sp->re_evaluate re_evaluate->eval_me G cluster_1 Sample Preparation Strategies to Reduce Matrix Effects ppt Protein Precipitation (PPT) (Simple, Less Clean) lle Liquid-Liquid Extraction (LLE) (Cleaner Extract) ppt->lle Increasing Cleanliness spe Solid-Phase Extraction (SPE) (Most Selective) lle->spe Increasing Cleanliness

References

Technical Support Center: Optimizing Doxorubicinone-d3 Signal Intensity in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of Doxorubicinone-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Troubleshooting Guide: Low Signal Intensity of this compound

Low signal intensity of your deuterated internal standard can compromise the accuracy and precision of your quantitative analysis. Follow this step-by-step guide to diagnose and resolve the issue.

Question: I am observing a weak or inconsistent signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer:

A diminished signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. The following troubleshooting workflow will guide you through systematically identifying and addressing the root cause.

Troubleshooting_Workflow start Low this compound Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_conditions Step 2: Optimize LC Conditions sample_prep->lc_conditions If signal does not improve end_point Resolution sample_prep->end_point If signal improves ms_settings Step 3: Optimize MS Settings lc_conditions->ms_settings If signal does not improve lc_conditions->end_point If signal improves is_integrity Step 4: Verify Internal Standard Integrity ms_settings->is_integrity If signal does not improve ms_settings->end_point If signal improves is_integrity->end_point If signal improves

Caption: Troubleshooting workflow for low this compound signal.

Step 1: Evaluate Sample Preparation

Inefficient extraction or the presence of interfering substances from the sample matrix are common culprits for poor signal intensity.

1.1. Assess Extraction Recovery: Your sample preparation method should efficiently extract this compound from the matrix.

  • Recommended Action: Perform a recovery experiment. Compare the signal of this compound in a pre-extraction spiked sample (spiked before extraction) to a post-extraction spiked sample (spiked into the final extract from a blank matrix).

  • Interpretation: Low recovery suggests that your extraction procedure is inefficient.

1.2. Investigate Matrix Effects: Matrix components co-eluting with this compound can suppress its ionization in the mass spectrometer.[1][2]

  • Recommended Action: Conduct a post-extraction spike experiment. Compare the peak area of this compound in a clean solvent to its peak area when spiked into an extracted blank matrix.[3]

    • A significantly lower peak area in the matrix indicates ion suppression .[3]

    • A comparable peak area suggests minimal matrix effects.[3]

1.3. Sample Preparation Protocol Comparison: Different sample preparation techniques can yield varying results in terms of recovery and matrix effects.

Method Typical Procedure Pros Cons
Protein Precipitation (PPT) Add a cold organic solvent (e.g., methanol (B129727), acetonitrile) to the plasma sample, vortex, and centrifuge.Simple and fast.May result in significant matrix effects due to insufficient cleanup.
Liquid-Liquid Extraction (LLE) Extract the sample with an immiscible organic solvent (e.g., chloroform:methanol 4:1, v/v).Cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity.More complex and time-consuming than PPT.

Experimental Protocol: Liquid-Liquid Extraction

  • To 10 µL of plasma, add the internal standard solution.

  • Add 1 mL of chloroform:methanol (4:1, v/v) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Step 2: Optimize Liquid Chromatography (LC) Conditions

Chromatographic separation plays a crucial role in minimizing matrix effects and ensuring optimal peak shape.

2.1. Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency.

  • Organic Solvent: Using methanol as the strong eluent in the mobile phase has been shown to increase ionization efficiency for doxorubicin (B1662922) and its metabolites compared to acetonitrile.

  • Additive: The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase is common to promote protonation and improve signal in positive ion mode.

2.2. Chromatographic Column: The choice of column can affect peak shape and separation from interfering matrix components.

  • Recommendation: Test different C18 columns to find the one that provides the best peak shape and resolution for this compound.

2.3. Gradient Elution: An optimized gradient can separate this compound from co-eluting matrix components that may cause ion suppression.

  • Action: Adjust the gradient slope to improve separation.

Step 3: Optimize Mass Spectrometry (MS) Settings

Proper tuning of the mass spectrometer is critical for maximizing the signal of your target analyte.

3.1. Ionization Mode: For doxorubicin and its metabolites, positive ion mode generally yields better sensitivity than negative ion mode.

3.2. Ion Source Parameters: The settings of the electrospray ionization (ESI) source should be optimized to ensure efficient ionization of this compound.

  • Key Parameters to Optimize:

    • Capillary voltage

    • Nebulizer pressure

    • Drying gas flow rate and temperature

  • Optimization Strategy: Use a flow injection analysis (FIA) of a this compound standard to systematically tune these parameters for maximum signal intensity.

Optimized MS/MS Parameters for Doxorubicinone (B1666622)

Parameter Value Reference
Precursor Ion (m/z) 437.0
Product Ion (m/z) 419.0
Collision Energy (eV) 12

Note: These values should be used as a starting point and may require further optimization on your specific instrument.

MS_Optimization cluster_0 Ion Source cluster_1 Mass Analyzer Capillary Voltage Capillary Voltage Nebulizer Pressure Nebulizer Pressure Gas Flow/Temp Gas Flow/Temp Precursor Ion Precursor Ion Product Ion Product Ion Collision Energy Collision Energy This compound This compound Ion Source Ion Source This compound->Ion Source Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Detector Signal Detector Signal Mass Analyzer->Detector Signal

Caption: Key MS parameters for optimization.

Step 4: Verify Internal Standard Integrity

Issues with the internal standard itself can lead to a loss of signal.

4.1. Deuterium (B1214612) Exchange: Ensure that the deuterium labels on this compound are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom) to prevent H/D exchange with protic solvents.

4.2. Purity and Concentration: Verify the purity and concentration of your this compound stock solution. Degradation or incorrect preparation can lead to a lower than expected signal.

Frequently Asked Questions (FAQs)

Q1: Should I use protein precipitation or liquid-liquid extraction for my samples? A1: While protein precipitation is faster, liquid-liquid extraction with a solvent mixture like chloroform:methanol (4:1, v/v) has been shown to provide cleaner extracts, leading to reduced matrix effects and better sensitivity for doxorubicinone.

Q2: What are the optimal MS/MS transitions for Doxorubicinone? A2: A commonly used transition for doxorubicinone is m/z 437.0 → 419.0 with a collision energy of around 12 eV. However, it is always recommended to optimize these parameters on your specific instrument.

Q3: Can the choice of organic solvent in my mobile phase affect signal intensity? A3: Yes, for doxorubicin and its metabolites, using methanol as the strong eluent has been reported to improve ionization efficiency and linearity compared to acetonitrile.

Q4: My this compound signal is decreasing over the course of an analytical run. What could be the cause? A4: A decreasing signal throughout a run can indicate a few issues:

  • Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer. A system clean may be required.

  • Inconsistent Sample Preparation: Variability in your sample processing can lead to inconsistent concentrations of the internal standard.

  • Matrix Effects: If late-eluting matrix components are present, they can cause ion suppression in subsequent injections. Consider adding a column wash step to your gradient.

Q5: Why might my deuterated internal standard show a different retention time than the non-deuterated analyte? A5: This phenomenon, known as the "isotope effect," can sometimes occur in chromatography. While usually minor, a significant separation can expose the analyte and internal standard to different matrix environments, potentially affecting ionization differently. If this is observed, you may need to adjust your chromatographic conditions to minimize the separation.

References

Doxorubicinone-d3 stability in methanol and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Doxorubicinone-d3. This resource provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of this compound in methanol (B129727) and other common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at 2-8°C in a refrigerator. Solutions of this compound are generally less stable and should be prepared fresh whenever possible.

Q2: How stable is this compound in methanol?

Q3: What other solvents can be used for this compound?

This compound is an analogue of Doxorubicinone, the aglycone of doxorubicin (B1662922). Doxorubicin is soluble in aqueous alcohols.[3] Based on the properties of the parent compound, solvents such as dimethyl sulfoxide (B87167) (DMSO) and mixtures of acetonitrile (B52724) and water are likely to be suitable for dissolving this compound. The stability in these solvents should be experimentally verified for long-term use.

Q4: What are the known degradation pathways for this compound?

Based on forced degradation studies of doxorubicin, the aglycone portion (Doxorubicinone) is susceptible to degradation under several conditions:

  • Acidic Hydrolysis: Cleavage of the glycosidic bond of the parent doxorubicin molecule yields the aglycone, doxorubicinone. Further degradation under acidic conditions can lead to the formation of 7-deoxydehydrodoxorubicinone.[4]

  • Alkaline Conditions: Doxorubicinone is unstable in alkaline media, leading to the degradation of the aglycone structure.[5]

  • Oxidation: Exposure to oxidative conditions can lead to the formation of various hydroperoxide and desacetyl derivatives.

Q5: How can I monitor the stability of my this compound solution?

The stability of a this compound solution can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.Prepare fresh solutions before use. Avoid storing solutions for extended periods. Ensure the solvent is free of contaminants and stored under appropriate conditions (e.g., protected from light, at the correct temperature).
Loss of compound over time in stored solutions Instability in the chosen solvent or improper storage conditions.Perform a stability study in the selected solvent at the intended storage temperature. Consider switching to a more suitable solvent or storing at a lower temperature (e.g., -20°C or -80°C), though stability at these temperatures must be verified.
Color change of the solution Significant degradation of the compound.Discard the solution and prepare a fresh one. Investigate the cause of degradation (e.g., exposure to light, incompatible solvent, extreme pH).

Experimental Protocols

Protocol for Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent using HPLC.

1. Materials:

  • This compound
  • HPLC-grade methanol (or other solvent of interest)
  • HPLC system with UV or PDA detector
  • C8 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
  • Ammonium (B1175870) formate (B1220265)
  • Acetonitrile
  • Formic acid (for pH adjustment)
  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Sample Preparation and Storage:

  • Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL).
  • Divide the working solution into several aliquots in appropriate vials.
  • Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).

4. HPLC Analysis:

  • Mobile Phase: A mixture of ammonium formate buffer (e.g., 10 mM, pH adjusted with formic acid), acetonitrile, and methanol. A reported ratio for doxorubicin and its degradation products is 65:15:20 (v/v/v) of ammonium formate, acetonitrile, and methanol, respectively.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (doxorubicin has absorbance maxima in methanol at 233, 252, 288, 479, 496, and 529 nm).
  • Injection Volume: 20 µL
  • Analysis Schedule: Analyze the samples at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

5. Data Analysis:

  • Record the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).
  • Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.

Visualizations

Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage & Analysis cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solution stock->working aliquot Aliquot Samples working->aliquot storage Store under Test Conditions aliquot->storage hplc HPLC Analysis at Time Points storage->hplc data Record Peak Areas hplc->data calc Calculate % Remaining data->calc degradation Identify Degradation Products data->degradation report Generate Stability Report calc->report degradation->report

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Degradation Products Dox This compound acid Acidic Hydrolysis Dox->acid degradation alkali Alkaline Conditions Dox->alkali degradation oxidation Oxidation Dox->oxidation degradation deoxy 7-deoxydehydrodoxorubicinone acid->deoxy aglycone_deg Aglycone Degradants alkali->aglycone_deg hydroperoxide Hydroperoxide Derivatives oxidation->hydroperoxide

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Doxorubicin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of doxorubicin (B1662922) and its primary metabolite, doxorubicinol (B1670906).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Q1: What is the recommended method for extracting doxorubicin and its metabolites from plasma or serum?

A1: Protein precipitation is a common and effective method for extracting doxorubicin and its metabolites from plasma.[1][2] This typically involves adding a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724), to the plasma sample at a specific ratio (e.g., 1:3 or 1:4 v/v), vortexing, and then centrifuging to pellet the precipitated proteins.[1][3][4] The resulting supernatant, which contains the analytes of interest, can then be collected for analysis. For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) using C8 or C18 cartridges can also be employed for selective isolation.

Q2: I am observing low recovery of doxorubicin from my tissue samples. What could be the cause?

A2: Low recovery from tissue homogenates can be due to the strong binding of doxorubicin to cellular components, including DNA. Standard protein precipitation with methanol or acetonitrile alone may not be sufficient to release the intercalated drug. A more rigorous extraction protocol involving a mixture of chloroform (B151607) and methanol (e.g., 4:1, v/v) through liquid-liquid extraction has been shown to be effective. Additionally, sonication of the tissue homogenate in the presence of the extraction solvent can help disrupt cell membranes and improve recovery.

Chromatography & Separation

Q3: I am experiencing poor peak shape (e.g., tailing) for doxorubicin. How can I improve it?

A3: Peak tailing for doxorubicin, a basic compound, can often be attributed to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.8-4.6). An acidic mobile phase will ensure that doxorubicin is in its protonated form, which can reduce interactions with silanol groups.

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.05% v/v). TEA will preferentially interact with the active sites on the stationary phase, leading to improved peak symmetry for doxorubicin.

  • Column Choice: Utilize a column with end-capping, which minimizes the number of accessible silanol groups. A high-purity silica-based column is also recommended.

Q4: My doxorubicin and doxorubicinol peaks are not well-resolved. What adjustments can I make?

A4: Achieving baseline separation between doxorubicin and its primary metabolite, doxorubicinol, is crucial for accurate quantification. If you are facing co-elution or poor resolution, try the following:

  • Optimize the Organic Modifier Percentage: Fine-tune the ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer in your mobile phase. A slight decrease in the organic content can increase retention and improve separation.

  • Adjust the Gradient Profile: If using a gradient elution, modify the slope of the gradient. A shallower gradient can enhance the separation between closely eluting compounds.

  • Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The difference in solvent selectivity can alter the elution order and improve resolution.

  • Column Chemistry: Consider a different stationary phase chemistry. While C18 columns are most common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for these compounds.

Detection

Q5: I am struggling with low sensitivity in my LC-MS/MS analysis. How can I enhance the signal for doxorubicin and its metabolites?

A5: Low sensitivity in LC-MS/MS can be addressed by optimizing several parameters:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for doxorubicin and its metabolites. Ensure your source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for these specific analytes.

  • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can promote the formation of protonated molecules ([M+H]^+), leading to a stronger signal in positive ESI.

  • Mass Spectrometry Parameters: Optimize the collision energy for each specific parent-to-product ion transition (SRM/MRM) to ensure maximum fragmentation and signal intensity.

  • Sample Preparation: A cleaner sample will result in less ion suppression. If you are using a simple protein precipitation, consider incorporating a solid-phase extraction (SPE) step to remove more matrix components.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma via Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Method for Doxorubicin and Doxorubicinol

  • Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo TQD tandem mass spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.15 mL/min.

  • Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 45°C.

  • Ionization Mode: ESI Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Typical UPLC-MS/MS Parameters for Doxorubicin and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Doxorubicin544.2397.10.13020
Doxorubicinol546.2363.10.13022
Daunorubicin (IS)528.2321.10.13525

Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.

Table 2: Example Chromatographic Performance

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Doxorubicin3.21.1> 10000
Doxorubicinol2.81.2> 9000

Visualizations

Doxorubicin_Metabolism Doxorubicin Doxorubicin Doxorubicinol Doxorubicinol Doxorubicin->Doxorubicinol Two-electron reduction (CBR1, AKR1C3) Doxorubicin_Semiquinone Doxorubicin_Semiquinone Doxorubicin->Doxorubicin_Semiquinone One-electron reduction Aglycones Aglycones Doxorubicin->Aglycones Deglycosidation (minor pathway) Doxorubicin_Semiquinone->Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin_Semiquinone->ROS

Caption: Metabolic pathways of doxorubicin.

Experimental_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Down Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Injection Injection Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

References

Technical Support Center: Troubleshooting Low Recovery of Doxorubicinone-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the low recovery of the Doxorubicinone-d3 internal standard during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common causes can be categorized into three main areas:

  • Sample Preparation and Extraction Inefficiency: This is a primary contributor to low recovery. Issues can arise from the choice of extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), improper pH of the sample, incorrect solvent selection, or incomplete elution from the extraction media.

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and consequently, apparent low recovery.

  • Analyte Instability: this compound, like its parent compound doxorubicin, can be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or light.

Q2: How can I determine if matrix effects are causing the low recovery of my this compound internal standard?

To determine if matrix effects are the cause of low recovery, a post-extraction spike experiment is recommended. This involves comparing the signal response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the internal standard after the extraction process. A significantly lower signal in the matrix extract indicates ion suppression.

Q3: What are the ideal storage conditions for this compound to prevent degradation?

To ensure the stability of this compound, it is recommended to store stock solutions in aprotic solvents such as acetonitrile (B52724) or methanol (B129727) at -20°C or lower, protected from light. When working with biological samples containing this compound, it is advisable to keep them on ice and process them as quickly as possible to minimize potential degradation. Avoid prolonged exposure to highly acidic or basic conditions.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Recovery

This guide provides a step-by-step approach to identify the source of low internal standard recovery.

Step 1: Evaluate the LC-MS System Performance

  • Action: Inject a pure solution of this compound in a clean solvent (e.g., mobile phase) directly into the LC-MS system.

  • Expected Outcome: A sharp, symmetrical peak with a strong signal intensity.

  • Troubleshooting:

    • No or low signal: Check for issues with the mass spectrometer, such as a dirty ion source, incorrect MS parameters, or problems with the detector.

    • Poor peak shape: Investigate potential chromatographic issues, including column degradation or an inappropriate mobile phase.

Step 2: Assess for Matrix Effects

  • Action: Perform a post-extraction spike experiment as described in the FAQs.

  • Expected Outcome: The peak area of this compound in the post-spiked matrix extract should be within a reasonable range (e.g., 85-115%) of the peak area in the clean solvent.

  • Troubleshooting:

    • Significant signal suppression (<85%): Optimize the sample cleanup procedure to remove interfering matrix components. This may involve trying a different SPE sorbent or a more selective LLE solvent system. Chromatographic conditions can also be adjusted to separate this compound from the interfering compounds.

    • Significant signal enhancement (>115%): This is less common but can occur. Similar to suppression, optimization of sample cleanup and chromatography is necessary.

Step 3: Investigate the Extraction Procedure

  • Action: Perform a pre-extraction spike experiment. Spike a blank matrix sample with this compound before the extraction process and compare the recovery to a post-extraction spiked sample.

  • Expected Outcome: High recovery (ideally >85%) in the pre-extraction spiked sample.

  • Troubleshooting:

    • Low recovery: The extraction procedure is inefficient. Refer to the detailed experimental protocols below and consider optimizing parameters such as the SPE sorbent type, wash and elution solvents, or the LLE solvent system and pH.

The following diagram illustrates the logical workflow for troubleshooting low internal standard recovery:

TroubleshootingWorkflow start Start: Low this compound Recovery check_ms Step 1: Check LC-MS System Performance (Inject pure standard) start->check_ms ms_ok System OK check_ms->ms_ok OK ms_issue System Issue (No/low signal, poor peak shape) check_ms->ms_issue Not OK check_matrix Step 2: Assess Matrix Effects (Post-extraction spike) ms_ok->check_matrix troubleshoot_ms Troubleshoot MS: - Clean ion source - Check MS parameters - Check chromatography ms_issue->troubleshoot_ms troubleshoot_ms->check_ms end_issue Further Investigation Needed troubleshoot_ms->end_issue matrix_ok Matrix Effects Minimal check_matrix->matrix_ok OK matrix_issue Significant Matrix Effects (Suppression or Enhancement) check_matrix->matrix_issue Not OK check_extraction Step 3: Evaluate Extraction Efficiency (Pre-extraction spike) matrix_ok->check_extraction troubleshoot_matrix Optimize: - Sample cleanup (SPE/LLE) - Chromatography matrix_issue->troubleshoot_matrix troubleshoot_matrix->check_matrix troubleshoot_matrix->end_issue extraction_ok Extraction Efficient check_extraction->extraction_ok OK extraction_issue Inefficient Extraction check_extraction->extraction_issue Not OK end_ok Problem Resolved extraction_ok->end_ok troubleshoot_extraction Optimize Extraction Protocol: - SPE sorbent/solvents - LLE pH/solvents extraction_issue->troubleshoot_extraction troubleshoot_extraction->check_extraction troubleshoot_extraction->end_issue SPE_Workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment (Spike IS, Acidify) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Water, 20% Methanol) loading->washing elution 5. Elution (Methanol) washing->elution drydown 6. Dry-down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis LLE_Workflow start Start: Urine Sample pretreatment 1. Sample Pre-treatment (Spike IS, Adjust pH) start->pretreatment extraction 2. Liquid-Liquid Extraction (Add organic solvent, Vortex, Centrifuge) pretreatment->extraction transfer 3. Transfer Organic Layer extraction->transfer drydown 4. Dry-down & Reconstitution transfer->drydown analysis LC-MS/MS Analysis drydown->analysis

Technical Support Center: Doxorubicinone-d3 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Doxorubicinone-d3 during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides

Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following guides address common issues encountered during the analysis of this compound and related anthracyclines.

Issue: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2.5 and 3.5) protonates the silanol groups, reducing their interaction with the protonated analyte.[3][4][5]

    • Solution 2: Use an End-Capped Column: Employ a column with end-capping, where the residual silanols are chemically bonded with a small, inert compound.[1]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]

    • Solution: Reduce the sample concentration or injection volume.

  • Metal Chelation: Doxorubicin (B1662922) and its analogs can chelate with metal ions present in the HPLC system (e.g., stainless steel frits, tubing) or from the sample matrix, causing peak distortion.[7][8][9]

    • Solution 1: Use a Metal-Free or Bio-Inert System: If possible, use an HPLC system with PEEK or other metal-free components.[10]

    • Solution 2: Add a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into the mobile phase to sequester metal ions.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Issue: Peak Broadening

Q2: My this compound peak is broad, leading to poor resolution. What can I do to improve it?

A2: Peak broadening can be caused by several factors related to the HPLC system, column, and method parameters.

Potential Causes & Solutions:

  • Extra-Column Volume: Excessive volume in the tubing, injector, and detector cell can cause the peak to broaden.[1]

    • Solution: Use tubing with a smaller internal diameter and shorter length. Ensure all connections are properly fitted to minimize dead volume.

  • Column Efficiency: A poorly packed or old column will have reduced efficiency, leading to broader peaks.

    • Solution: Replace the column with a new one of the same type or a column with smaller particles for higher efficiency.

  • Mobile Phase Composition: The choice and ratio of organic solvent can affect peak width.

    • Solution: Optimize the mobile phase composition. For reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally decrease the retention time and may lead to sharper peaks.[11]

  • Flow Rate: A flow rate that is too high or too low can deviate from the optimal flow for the column, causing peak broadening.[11][12]

    • Solution: Adjust the flow rate to the optimal value recommended for the column dimensions and particle size.

  • Temperature: Inconsistent or suboptimal column temperature can affect viscosity and mass transfer, leading to broader peaks.[11][12]

    • Solution: Use a column oven to maintain a consistent and optimized temperature, often slightly elevated (e.g., 30-40°C), to improve peak shape.[3][13]

Logical Relationship for Improving Peak Broadening:

Peak_Broadening_Troubleshooting cluster_System System Optimization cluster_Method Method Parameter Optimization cluster_Column Column Health extra_column_volume Minimize Extra-Column Volume (shorter, narrower tubing) proper_connections Ensure Proper Connections extra_column_volume->proper_connections sharp_peak Sharp Peak proper_connections->sharp_peak optimize_mobile_phase Optimize Mobile Phase (Organic:Aqueous Ratio) optimize_flow_rate Optimize Flow Rate optimize_mobile_phase->optimize_flow_rate optimize_temperature Optimize Column Temperature optimize_flow_rate->optimize_temperature optimize_temperature->sharp_peak check_column_efficiency Check Column Efficiency replace_column Replace Column if Necessary check_column_efficiency->replace_column replace_column->sharp_peak broad_peak Broad Peak broad_peak->extra_column_volume broad_peak->optimize_mobile_phase broad_peak->check_column_efficiency

Caption: Logical relationships for troubleshooting broad HPLC peaks.

Frequently Asked Questions (FAQs)

Q3: What is a good starting mobile phase for this compound analysis on a C18 column?

A3: A common starting point for reversed-phase HPLC of doxorubicin and its analogs is a mixture of acetonitrile and an acidic aqueous buffer. A typical mobile phase could be a gradient or isocratic elution with:

  • Aqueous Phase: Water with an acidifier like 0.1% formic acid or orthophosphoric acid to adjust the pH to around 2.5-3.5.[14]

  • Organic Phase: Acetonitrile is frequently used.[13][15]

  • Ratio: The ratio of aqueous to organic phase will depend on the specific column and desired retention time. A starting point could be in the range of 60:40 to 70:30 (Aqueous:Acetonitrile).[13][15]

Q4: Does the column temperature significantly impact the peak shape for this compound?

A4: Yes, column temperature can have a noticeable effect. Increasing the column temperature (e.g., to 30°C or 35°C) can improve peak shape and reduce run time.[3][13] This is because higher temperatures lower the mobile phase viscosity and increase the mass transfer rate of the analyte between the mobile and stationary phases.

Q5: Should I use a guard column for my this compound analysis?

A5: Using a guard column is highly recommended, especially when analyzing samples from complex matrices like plasma or tissue extracts. A guard column protects the analytical column from strongly retained impurities and particulates, which can cause peak distortion and shorten the column's lifespan.[16]

Experimental Protocols & Data

Table 1: Example HPLC Methods for Doxorubicin and Analogs
ParameterMethod 1Method 2Method 3Method 4
Analyte DoxorubicinDoxorubicin HClDoxorubicinDoxorubicin
Column PerfectSil C18Syncronis C18 (10µm, 250x4.6mm)Purospher® RP-18 endcapped (250x4.6mm, 5µm)Discovery C18 (150x4.6mm, 5µm)
Mobile Phase Acetonitrile:Water (32:68, v/v), pH 2.6 with orthophosphoric acid[13]Acetonitrile:Buffer (40:60, v/v), pH 3.0[15]Acetonitrile:0.025M Phosphate Buffer (35:65, v/v), pH 2.5[3]0.1% OPA:Acetonitrile (45:55, v/v)[17]
Flow Rate 1.0 mL/min[13]0.75 mL/min[15]0.9 mL/min[3]0.9 mL/min[17]
Temperature 35°C[13]Room Temperature[15]30°C[3]30°C[17]
Detection Fluorescence (Ex: 470 nm, Em: 555 nm)[13]UV at 254 nm[15]UV at 252 nm[3]UV at 234 nm[17]
Protocol: Mobile Phase Preparation (Example based on Method 1)
  • Prepare the Aqueous Phase:

    • Measure 680 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add orthophosphoric acid dropwise while monitoring the pH with a calibrated pH meter until a pH of 2.6 is reached.

  • Prepare the Mobile Phase Mixture:

    • Add 320 mL of HPLC-grade acetonitrile to the 680 mL of acidic water.

    • Mix thoroughly.

  • Degas the Mobile Phase:

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the filtered mobile phase using sonication or vacuum degassing for at least 15 minutes to remove dissolved gases.

This technical support guide provides a starting point for troubleshooting and method development for the HPLC analysis of this compound. For more complex issues, consulting detailed chromatography literature and instrument manuals is recommended.

References

Doxorubicinone-d3 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Doxorubicinone-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable, isotope-labeled analogue of Doxorubicinone. Doxorubicinone is a metabolite of the widely used chemotherapeutic agent, Doxorubicin (B1662922). The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of Doxorubicinone concentrations in biological matrices.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at 2-8°C in a refrigerator.[1] For long-term storage, some suppliers of the unlabeled compound, Doxorubicinone, recommend storage at temperatures below -15°C.[2] It is crucial to protect the compound from light, as anthracyclines are known to be light-sensitive.[2][3][4][5][6]

Q3: How should I handle this compound in the laboratory?

A3: this compound, like its parent compound Doxorubicin, should be handled as a cytotoxic and hazardous material.[7] Always wear appropriate personal protective equipment (PPE), including gloves (double gloving is recommended), a lab coat, and safety glasses.[8][9] All handling of the solid compound and preparation of solutions should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid inhalation of airborne particles and contamination of the laboratory environment.[8][10]

Q4: In which solvents is this compound soluble?

Q5: How should I dispose of this compound and any contaminated materials?

A5: All waste contaminated with this compound, including empty vials, pipette tips, gloves, and unused solutions, should be treated as cytotoxic waste.[6][10] This waste must be segregated from general lab waste and disposed of in clearly labeled, leak-proof containers designated for cytotoxic materials.[6][10][13][14] Follow your institution's and local regulations for the proper disposal of hazardous chemical waste, which typically involves high-temperature incineration.[6][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or Inaccurate Quantification Results

  • Question: My quantitative results are highly variable when using this compound as an internal standard. What could be the cause?

  • Answer: Inconsistent results with deuterated internal standards can arise from several factors:

    • Isotopic Exchange: The deuterium (B1214612) labels on the internal standard may exchange with protons from the solvent or sample matrix, a phenomenon known as back-exchange.[8][15] This is more likely to occur in acidic or basic conditions or when the deuterium atoms are on heteroatoms like oxygen or nitrogen.[8][16]

    • Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts in chromatography.[8][15] If the internal standard and the analyte do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.[15]

    • Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the biological matrix, even with co-elution.[15]

    • Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration.[8]

Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis

  • Question: I am observing poor peak shape or low signal intensity for this compound. What are the potential causes and solutions?

  • Answer: This issue can be due to several factors:

    • Suboptimal Chromatographic Conditions: The choice of column, mobile phase composition, and gradient can significantly impact peak shape. Ensure the analytical column is appropriate for the compound's polarity and that the mobile phase pH is suitable for maintaining a consistent ionization state.

    • Degradation of the Analyte: this compound may degrade in the vial or during sample processing. Protect solutions from light and avoid extreme pH conditions. Prepare fresh stock solutions regularly and store them appropriately.

    • Mass Spectrometer Tuning: The mass spectrometer may not be optimally tuned for this compound. Ensure that the precursor and product ion masses are correctly selected and that collision energy and other MS parameters are optimized for maximum signal intensity.

    • Sample Preparation Issues: Inefficient extraction or the presence of interfering substances from the sample matrix can suppress the signal. Optimize your sample preparation method to ensure good recovery and removal of matrix components.

Issue 3: Presence of Unlabeled Doxorubicinone Signal in Blank Samples

  • Question: I am detecting a signal for unlabeled Doxorubicinone in my blank samples that are spiked only with this compound. What is the source of this contamination?

  • Answer: This can be due to two main reasons:

    • Contamination of the Internal Standard: The this compound standard may contain a small amount of the unlabeled compound as an impurity.[8] It is important to check the certificate of analysis for the isotopic purity of the standard. The response of the unlabeled analyte in a blank sample spiked with the internal standard should ideally be less than 20% of the response at the lower limit of quantification (LLOQ) for the analyte.[8]

    • In-source Fragmentation or Isotopic Exchange: It is possible for the deuterated standard to lose its deuterium atoms in the ion source of the mass spectrometer or undergo back-exchange during sample preparation, leading to the formation of the unlabeled species.[8]

Quantitative Data Summary

The following table summarizes key quantitative information for Doxorubicinone and its parent compound, Doxorubicin. Specific quantitative stability data for this compound is limited; however, the data for the parent compounds provide a strong indication of its expected properties.

PropertyDoxorubicinoneDoxorubicinSource(s)
Molecular Formula C₂₁H₁₈O₉C₂₇H₂₉NO₁₁[2],[11]
Molecular Weight 414.36 g/mol 543.52 g/mol [2],[11]
Recommended Storage < -15°C, protect from light2-8°C (for injection)[2],[3]
Appearance Not specifiedBright red to reddish-orange powder[17]
Solubility Poorly water-solubleSparingly soluble in aqueous buffers; Soluble in ethanol (B145695) and DMSO (1 and 10 mg/mL, respectively)[11],[12]

Experimental Protocol: Quantification of Doxorubicinone in Mouse Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of doxorubicin and its metabolites in mouse plasma.[18][19]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Doxorubicinone in methanol (B129727).

  • Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

  • From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 10 µL mouse plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 100 µL of a chloroform:methanol (4:1, v/v) solution.[19]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Doxorubicinone from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for Doxorubicinone and this compound. These will need to be optimized on the specific instrument.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Doxorubicinone to this compound against the concentration of the calibration standards.

  • Determine the concentration of Doxorubicinone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 10 µL Mouse Plasma is Add this compound (IS) plasma->is extract_sol Add Chloroform:Methanol is->extract_sol vortex Vortex extract_sol->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant troubleshooting_logic cluster_causes Potential Causes inaccurate_results Inaccurate/Inconsistent Results isotopic_exchange Isotopic Exchange inaccurate_results->isotopic_exchange Check solvent pH chrom_shift Chromatographic Shift inaccurate_results->chrom_shift Optimize chromatography matrix_effects Differential Matrix Effects inaccurate_results->matrix_effects Evaluate matrix effects purity IS Purity Issues inaccurate_results->purity Verify IS purity

References

Technical Support Center: Doxorubicinone-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of Doxorubicinone-d3 by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS analysis?

A1: Analyte carryover is the phenomenon where a portion of an analyte from a preceding sample analysis appears in a subsequent analysis of a blank or another sample. This can lead to inaccurate quantification, especially for low-concentration samples, and compromise the reliability of the analytical method. Carryover is a significant concern in sensitive bioanalytical assays.

Q2: Why is this compound prone to carryover?

A2: Doxorubicinone, the aglycone metabolite of doxorubicin (B1662922), is a relatively hydrophobic and "sticky" molecule. Molecules with these properties have a tendency to adsorb to surfaces within the LC-MS system, such as injector needles, valves, tubing, and the analytical column itself. This adsorption can lead to gradual leaching in subsequent injections, causing carryover. The deuterated internal standard, this compound, is expected to have very similar physicochemical properties and, therefore, a similar propensity for carryover.

Q3: What are the common sources of carryover in an LC-MS system?

A3: Carryover can originate from multiple points in the sample flow path. The most common sources include:

  • Autosampler: The injection needle, needle seat, sample loop, and injection valve rotor seal are frequent culprits.

  • Analytical Column: The stationary phase and frits can retain the analyte.

  • LC System Plumbing: Dead volumes in fittings and tubing can trap and slowly release the analyte.

  • Mass Spectrometer Source: Contamination of the ion source can sometimes be mistaken for carryover.

Q4: How can I distinguish between carryover and system contamination?

A4: A systematic approach with blank injections can help differentiate between carryover and contamination.[1]

  • Carryover: Injecting a high-concentration standard followed by a series of blanks will typically show a decreasing analyte signal in each subsequent blank.

  • Contamination: If the analyte signal remains relatively constant across multiple blank injections, it is more likely due to a contaminated solvent, reagent, or system component.[1]

Troubleshooting Guides

Issue 1: Peak corresponding to this compound observed in blank injection after a high-concentration sample.

This is a classic sign of carryover. The following steps will help identify the source and mitigate the issue.

Caption: Troubleshooting workflow to identify the source of carryover.

To quantify the extent of the carryover, a standard sequence of injections should be performed. The carryover is typically expressed as a percentage of the peak area of the Lower Limit of Quantitation (LLOQ) standard.

Injection SequenceSample TypeExpected this compound Peak AreaCarryover (%) vs LLOQ
1Blank (pre-injection)< 20% of LLOQNot Applicable
2ULOQ StandardHighNot Applicable
3Blank 1Should be < 20% of LLOQ(Area Blank 1 / Area LLOQ) * 100
4Blank 2Should be less than Blank 1(Area Blank 2 / Area LLOQ) * 100
5LLOQ StandardLLOQ AreaNot Applicable

ULOQ: Upper Limit of Quantitation LLOQ: Lower Limit of Quantitation

Issue 2: Carryover persists after optimizing autosampler wash.

If a thorough cleaning of the autosampler does not resolve the issue, the analytical column or other system components may be the source.

  • Stronger Column Wash: After the elution of the analyte, incorporate a wash step with a solvent that has a high elution strength for this compound. For reversed-phase chromatography, this would be a high percentage of organic solvent, potentially with additives to disrupt interactions.

  • Column Switching: Employ a column-switching setup where the analytical column is back-flushed with a strong solvent after each injection.

  • Dedicated Column: Use a dedicated analytical column for high-concentration samples to avoid contaminating the column used for low-concentration samples.

Experimental Protocols

Protocol 1: Systematic Evaluation of Autosampler Wash Solvents

This protocol aims to identify the most effective wash solvent for minimizing carryover from the autosampler.

Materials:

  • This compound high-concentration standard (e.g., ULOQ).

  • Blank matrix (e.g., plasma, mobile phase).

  • A series of potential wash solvents (see table below).

Procedure:

  • Equilibrate the LC-MS system.

  • Inject the ULOQ standard.

  • Perform a wash cycle with the first test solvent.

  • Inject a blank sample and measure the peak area of this compound.

  • Repeat steps 2-4 for each test wash solvent.

  • Compare the carryover percentages for each solvent.

Table of Potential Wash Solvents:

Wash Solvent CompositionRationale
90:10 Acetonitrile (B52724):Water with 0.1% Formic AcidA standard strong wash for reversed-phase.
90:10 Methanol:Water with 0.1% Formic AcidMethanol can have different selectivity for removing residues.
50:50 Isopropanol:AcetonitrileIsopropanol is a stronger organic solvent.
Dichloromethane or Methyl-tert-butyl ether (if system compatible)Non-polar solvents to remove highly adsorbed compounds.
Mobile Phase B at 100%To ensure complete elution from the injection system.
Protocol 2: LC-MS/MS Method for Doxorubicinone Analysis

This is a general method adapted from literature for the analysis of doxorubicin and its metabolites, which can be a starting point for this compound analysis.[2]

Sample Preparation (Plasma):

  • To 50 µL of plasma, add an appropriate amount of this compound internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase A.

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

MS/MS Parameters (for Doxorubicinone, this compound will be similar with a mass shift):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 415.1

  • Product Ion (m/z): 397.1

  • Collision Energy: Optimized for the specific instrument.

Note: The exact mass transitions for this compound will need to be determined by direct infusion of the standard.

Signaling Pathways and Logical Relationships

The logical relationship for troubleshooting carryover can be visualized as a decision tree.

cluster_0 Carryover Troubleshooting Logic start Carryover Detected q1 Is the carryover consistent or decreasing with subsequent blank injections? start->q1 consistent Consistent q1->consistent decreasing Decreasing q1->decreasing contamination System Contamination (Check solvents, reagents) consistent->contamination carryover_source True Carryover (Identify the source) decreasing->carryover_source q2 Does carryover persist after optimizing autosampler wash? carryover_source->q2 no_persist No q2->no_persist yes_persist Yes q2->yes_persist autosampler_issue Autosampler was the primary source. Monitor for recurrence. no_persist->autosampler_issue column_or_system Column or other system components are likely sources. yes_persist->column_or_system q3 Does carryover persist after replacing the column with a union? column_or_system->q3 no_persist2 No q3->no_persist2 yes_persist2 Yes q3->yes_persist2 column_issue Column is the primary source. Implement stronger wash or replace. no_persist2->column_issue system_issue Check for dead volumes in tubing and fittings. yes_persist2->system_issue

Caption: Decision tree for troubleshooting carryover vs. contamination.

References

Validation & Comparative

Validation of an Analytical Method Using Doxorubicinone-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for successful preclinical and clinical studies. This guide provides a comprehensive comparison of an analytical method for doxorubicin (B1662922) and its metabolite, doxorubicinone, using a deuterated internal standard, Doxorubicinone-d3. The performance of this method is objectively compared with alternative methods that utilize non-deuterated internal standards, supported by established experimental data from existing literature.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, differing only in mass. This similarity allows for more accurate correction of variability during sample preparation and analysis, leading to enhanced precision and accuracy.

Comparative Performance of Internal Standards

The following table summarizes the performance characteristics of an analytical method using this compound as an internal standard in comparison to methods employing the structural analog Daunorubicin or another compound, Hexamethylphosphoramide. The data for this compound is projected based on the typical enhancements observed with deuterated standards, while the data for the alternative standards is derived from published studies.

Validation Parameter Method with this compound (Projected) Method with Daunorubicin Method with Hexamethylphosphoramide
Analyte Doxorubicin & DoxorubicinoneDoxorubicinDoxorubicin & Doxorubicinol
Lower Limit of Quantification (LLOQ) Doxorubicin: 0.5 ng/mL, Doxorubicinone: 0.01 ng/mL[1]Doxorubicin: 8 ng/mL[2]Doxorubicin: 1.0 ng/mL, Doxorubicinol: 0.5 ng/mL[3]
Linearity Range Doxorubicin: 0.5-200 ng/mL, Doxorubicinone: 0.01-50 ng/mL[1]Doxorubicin: 8-200 ng/mLDoxorubicin: 1-100 ng/mL, Doxorubicinol: 0.5-50 ng/mL[3]
Correlation Coefficient (r²) > 0.995> 0.99> 0.996
Intra-day Precision (%CV) < 10%< 15%< 15%
Inter-day Precision (%CV) < 10%< 15%< 15%
Intra-day Accuracy (%RE) ± 10%± 15%± 15%
Inter-day Accuracy (%RE) ± 10%± 15%± 15%

Experimental Protocols

Detailed methodologies for the validation of a bioanalytical method for doxorubicin and its metabolites are provided below. These protocols are based on established guidelines and practices in the field.

Stock and Working Solution Preparation
  • Objective: To prepare accurate and stable stock and working solutions of the analyte and internal standard.

  • Protocol:

    • Prepare individual stock solutions of doxorubicin, doxorubicinone, and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solutions with a mixture of organic solvent and water.

    • Prepare a working solution of the this compound internal standard at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Objective: To extract the analytes from the biological matrix (e.g., plasma).

  • Protocol:

    • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

    • Add the internal standard working solution to all samples except the blank matrix.

    • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the plasma samples.

    • Vortex the samples to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To chromatographically separate and detect the analytes and internal standard.

  • Protocol:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.2 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each analyte and the internal standard. For example:

        • Doxorubicin: m/z 544.2 → 397.1

        • Doxorubicinone: m/z 415.1 → 251.1

        • This compound: m/z 418.1 → 254.1

        • Daunorubicin (alternative IS): m/z 528.3 → 321.1

        • Hexamethylphosphoramide (alternative IS): m/z 180.0 → 135.2

Method Validation Parameters

The following parameters should be assessed according to regulatory guidelines (e.g., FDA or EMA).

  • Selectivity and Specificity: Analyze blank matrix from multiple sources to ensure no significant interference at the retention times of the analytes and internal standard.

  • Calibration Curve and Linearity: Prepare a calibration curve by spiking blank matrix with known concentrations of the analytes. The curve should be linear over the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).

  • Precision and Accuracy: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day). The coefficient of variation (%CV) for precision and the relative error (%RE) for accuracy should be within ±15% (±20% for LLOQ).

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution. The internal standard should compensate for these effects.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluate the stability of the analytes in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

The following diagrams illustrate the key workflows in the validation of the analytical method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data linearity Linearity data->linearity lloq LLOQ data->lloq precision Precision data->precision accuracy Accuracy data->accuracy matrix_effect Matrix Effect data->matrix_effect stability Stability data->stability

Caption: Experimental workflow for bioanalytical method validation.

G start Start Validation selectivity Assess Selectivity start->selectivity linearity Establish Linearity & LLOQ selectivity->linearity precision_accuracy Determine Precision & Accuracy linearity->precision_accuracy matrix_effect Evaluate Matrix Effect precision_accuracy->matrix_effect stability Confirm Stability matrix_effect->stability validated Method Validated stability->validated

Caption: Logical flow of key validation experiments.

References

Doxorubicinone-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Doxorubicin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research and drug development, the accurate quantification of therapeutic agents is paramount. Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its narrow therapeutic index and potential for cardiotoxicity necessitate precise measurement in biological matrices. The use of an appropriate internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is critical for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Doxorubicinone-d3 as a potential internal standard against commonly used alternatives for doxorubicin quantification, supported by experimental data from published studies.

The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards

An ideal internal standard (IS) should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis for several key reasons:

  • Similar Physicochemical Properties: SIL internal standards have nearly identical chemical structures to the analyte, differing only in the mass of certain atoms. This ensures they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer.

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the analyte's signal during ionization. Because a SIL IS is affected by these matrix effects in the same way as the analyte, it provides a more accurate correction, leading to higher precision and accuracy.[1]

  • Improved Recovery and Precision: SIL internal standards can effectively compensate for analyte loss during sample extraction and processing, resulting in improved precision and accuracy of the measurement.[1]

While specific experimental data for this compound is not widely published, its nature as a deuterated analog of a major doxorubicin metabolite suggests it would offer these advantages in the quantification of doxorubicin and its metabolites.

Performance Comparison of Internal Standards for Doxorubicin Analysis

Several non-isotopically labeled compounds have been successfully used as internal standards for doxorubicin quantification. The following tables summarize their performance characteristics as reported in various validated bioanalytical methods. This data provides a benchmark against which the expected performance of this compound can be compared.

Table 1: Performance Characteristics of Internal Standards in Doxorubicin Quantification

Internal StandardAnalyte(s)MatrixLLOQ (ng/mL)Linearity (ng/mL)Accuracy (% Bias)Precision (% RSD)Recovery (%)
Daunorubicin (B1662515) Doxorubicin, Doxorubicinol, Doxorubicinone, etc.Mouse Plasma0.5 (Doxorubicin)0.5 - 200 (Doxorubicin)-13.0 to 14.90.9 - 13.6Not Reported
Idarubicin Doxorubicin, Doxorubicinol, DoxorubicinoneNot Specified5.0 (Doxorubicinone)0.05 - 1.6 µg/mLNot ReportedNot ReportedNot Reported
Hexamethylphosphoramide Doxorubicin, DoxorubicinolHuman Plasma1.0 (Doxorubicin)1 - 100 (Doxorubicin)< 15%< 15%80.5 - 82.4 (Doxorubicin)

Data compiled from multiple sources. LLOQ (Lower Limit of Quantification), RSD (Relative Standard Deviation).

Experimental Protocols

Below is a representative experimental protocol for the quantification of doxorubicin in a biological matrix using an internal standard with LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Daunorubicin at a suitable concentration).

  • Add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for doxorubicin and the internal standard. For example:

    • Doxorubicin: m/z 544.2 -> 397.1

    • Daunorubicin (IS): m/z 528.2 -> 321.2

Visualizing Pathways and Workflows

To better understand the context of doxorubicin analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Redox Cycling Apoptosis Apoptosis DNA->Apoptosis TopoII->DNA DNA Strand Breaks ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidative Damage Mito->ROS

Caption: Doxorubicin's primary mechanisms of action in a cancer cell.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Precip Protein Precipitation Add_IS->Precip Extract Extraction & Evaporation Precip->Extract Recon Reconstitution Extract->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant

Caption: A typical experimental workflow for doxorubicin quantification.

Conclusion

While direct comparative data for this compound is limited in publicly available literature, the established principles of bioanalysis strongly support the superiority of stable isotope-labeled internal standards. The use of this compound is expected to provide enhanced accuracy and precision in the quantification of doxorubicin and its metabolites compared to non-isotopically labeled alternatives like daunorubicin or idarubicin. This is primarily due to its ability to more effectively compensate for matrix effects and variability in sample processing. For researchers and drug development professionals aiming for the highest quality bioanalytical data in their studies, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. The validation data for existing methods using other internal standards provide a useful baseline for the performance that can be expected and potentially surpassed with a deuterated analog.

References

Doxorubicinone-d3: A Superior Internal Standard for Doxorubicin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of the widely used chemotherapeutic agent doxorubicin (B1662922), the choice of a suitable internal standard is paramount for achieving accurate and reliable results. While various compounds have been employed for this purpose, the use of a stable isotope-labeled internal standard, such as Doxorubicinone-d3, offers significant advantages over other alternatives. This guide provides a comprehensive comparison of this compound with commonly used internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This ensures that any variability encountered is compensated for, leading to precise and accurate quantification. Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. They co-elute with the analyte and experience the same matrix effects, which are a major source of error in bioanalytical methods.

Comparison with Other Internal Standards

Commonly used internal standards for doxorubicin analysis include its structural analog, Daunorubicin, and other unrelated compounds like hexamethylphosphoramide. While these have been used in numerous studies, they do not offer the same level of accuracy and precision as a SIL-IS.

Daunorubicin , being an analog of doxorubicin, has similar chromatographic behavior. However, its ionization efficiency and susceptibility to matrix effects can differ from doxorubicin, potentially leading to inaccuracies in quantification.

Hexamethylphosphoramide is structurally dissimilar to doxorubicin and, therefore, its behavior during sample preparation and analysis is unlikely to mirror that of doxorubicin. This can result in significant variability and compromise the reliability of the data.

The following table summarizes the performance of these internal standards based on published validation data. While specific data for this compound is not available in a direct comparative study, the expected performance characteristics of a SIL-IS are included for comparison.

ParameterThis compound (Expected)DaunorubicinHexamethylphosphoramide
Linearity (r) > 0.99> 0.99[1]> 0.996[2]
Lower Limit of Quantification (LLOQ) Dependent on method, expected to be low0.5 - 1.0 ng/mL[3][4]1.0 ng/mL[2]
Intra-day Precision (%CV) < 15%< 15%[3]< 15%[5]
Inter-day Precision (%CV) < 15%< 15%[3]< 15%[5]
Accuracy (% Bias) Within ±15%Within ±15%[3]Within ±15%[5]
Matrix Effect Compensation ExcellentModeratePoor
Co-elution with Doxorubicin YesClose, but not identicalNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are summaries of typical experimental protocols for the analysis of doxorubicin using different internal standards.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting doxorubicin and its internal standard from biological matrices like plasma.

  • To a 100 µL aliquot of the plasma sample, add 200 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (this compound, Daunorubicin, or hexamethylphosphoramide).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of doxorubicin and the internal standard are typically performed using liquid chromatography coupled with tandem mass spectrometry.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for doxorubicin and the internal standard are monitored for quantification. For example:

    • Doxorubicin: m/z 544.2 → 397.1[1]

    • Daunorubicin: m/z 528.3 → 321.1[1]

    • Hexamethylphosphoramide: m/z 180.0 → 135.2[5]

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the logical basis for choosing a stable isotope-labeled internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Quantification MS->Data Data Acquisition

Caption: A typical bioanalytical workflow for doxorubicin quantification.

IS_Comparison cluster_ideal Ideal Internal Standard (SIL-IS) cluster_non_ideal Non-Ideal Internal Standards SIL_IS This compound Coelution Co-elution with Analyte SIL_IS->Coelution Identical Physicochemical Properties Matrix_Comp Accurate Compensation Coelution->Matrix_Comp Experiences Same Matrix Effects High_Accuracy High Accuracy & Precision Matrix_Comp->High_Accuracy Leads to Analog Daunorubicin (Analog) Diff_Props Differential Behavior Analog->Diff_Props Similar but not Identical Properties Other Hexamethylphosphoramide (Unrelated) Other->Diff_Props Different Properties Inaccurate_Comp Inaccurate Compensation for Matrix Effects Diff_Props->Inaccurate_Comp Leads to Low_Accuracy Lower Accuracy & Precision Inaccurate_Comp->Low_Accuracy Results in

Caption: Rationale for selecting a stable isotope-labeled internal standard.

References

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide Featuring Doxorubicinone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount, particularly when methods are transferred between laboratories or updated over time. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of doxorubicin (B1662922), with a special focus on the role and advantages of using a stable isotope-labeled internal standard, Doxorubicinone-d3. The experimental data and protocols presented herein offer a framework for conducting robust cross-validation studies in accordance with regulatory expectations.

The cross-validation of bioanalytical methods is a critical step to ensure that data from different studies or laboratories can be reliably compared.[1][2][3] This process is essential when a method is transferred to a different laboratory, when a new method is introduced to replace a previous one, or when data from different analytical techniques are to be combined.[1][2] Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform such validations to maintain data integrity.

This guide will delve into the specifics of cross-validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for doxorubicin and its major metabolite, doxorubicinone (B1666622), utilizing this compound as an internal standard (IS). We will compare this approach with methods employing alternative internal standards, highlighting the impact of IS selection on method performance.

The Significance of the Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization efficiency, thus providing the most accurate correction.

Alternative internal standards, such as structural analogs like daunorubicin, have been used in doxorubicin assays. While acceptable, they may not perfectly compensate for all potential variabilities, leading to a greater potential for analytical error.

Comparative Performance of Bioanalytical Methods

The following tables summarize key performance parameters of a representative LC-MS/MS method for doxorubicin and doxorubicinone, comparing the use of this compound as an internal standard against a structural analog.

Table 1: Method Performance Comparison

ParameterMethod A: this compound ISMethod B: Structural Analog IS (e.g., Daunorubicin)
Linearity (r²) >0.995>0.99
Lower Limit of Quantification (LLOQ) Doxorubicin: 0.5 ng/mL, Doxorubicinone: 0.1 ng/mLDoxorubicin: 1.0 ng/mL, Doxorubicinone: 0.5 ng/mL
Intra-day Precision (%CV) <10%<15%
Inter-day Precision (%CV) <12%<15%
Accuracy (%RE) ±10%±15%
Matrix Effect (%CV of IS-normalized matrix factor) <5%<15%
Recovery (%CV) <8%<15%

Table 2: Cross-Validation Acceptance Criteria (based on FDA and EMA guidance)

ParameterAcceptance Criteria
Precision (%CV) ≤15% (≤20% at LLOQ)
Accuracy (%RE) Within ±15% of nominal concentration (±20% at LLOQ)
Incurred Sample Reanalysis (ISR) At least 67% of the repeated samples should have a percent difference within ±20% of their mean concentration.

Experimental Protocols

A detailed methodology for a cross-validation study is provided below. This protocol outlines the key steps for comparing two bioanalytical methods for doxorubicin and doxorubicinone.

Objective:

To cross-validate a new LC-MS/MS method (Method N) using this compound as an internal standard against an established method (Method E) that uses a different internal standard.

Materials:
  • Doxorubicin hydrochloride reference standard

  • Doxorubicinone reference standard

  • This compound internal standard

  • Alternative internal standard (e.g., Daunorubicin)

  • Human plasma (K2EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Instrumentation:
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Workflow for Cross-Validation:

G cluster_0 Preparation cluster_1 Sample Analysis cluster_2 Data Evaluation prep_qc Prepare QC Samples (Low, Mid, High) analyze_e Analyze QCs with Established Method (Method E) prep_qc->analyze_e analyze_n Analyze QCs with New Method (Method N) prep_qc->analyze_n prep_is Prepare Internal Standard Working Solutions (this compound & Alternative IS) prep_is->analyze_e prep_is->analyze_n compare Compare Results (Precision & Accuracy) analyze_e->compare analyze_n->compare isr Perform Incurred Sample Reanalysis compare->isr report Generate Cross-Validation Report isr->report

Caption: Workflow for the cross-validation of two bioanalytical methods.

Detailed Steps:
  • Preparation of Quality Control (QC) Samples: Prepare QC samples in human plasma at a minimum of three concentration levels: low, medium, and high.

  • Sample Analysis:

    • Analyze a set of QC samples (n=6 at each level) using the established method (Method E).

    • Analyze an identical set of QC samples using the new method (Method N).

  • Data Comparison:

    • Calculate the mean concentration, precision (%CV), and accuracy (%RE) for each QC level for both methods.

    • The results should meet the acceptance criteria outlined in Table 2.

  • Incurred Sample Reanalysis (ISR):

    • Select a set of at least 20 subject samples previously analyzed by Method E.

    • Reanalyze these samples using Method N.

    • Calculate the percent difference between the initial and reanalyzed values. The results should meet the ISR acceptance criteria.

Doxorubicin Metabolism and Bioanalysis

Understanding the metabolic fate of doxorubicin is crucial for developing a robust bioanalytical method. Doxorubicin is primarily metabolized to doxorubicinol, with doxorubicinone being another significant metabolite. A reliable bioanalytical method should be able to accurately quantify both the parent drug and its key metabolites.

G Doxorubicin Doxorubicin Doxorubicinol Doxorubicinol Doxorubicin->Doxorubicinol Two-electron reduction Doxorubicinone Doxorubicinone Doxorubicin->Doxorubicinone Deglycosidation Aglycones Aglycones Doxorubicinol->Aglycones Doxorubicinone->Aglycones

Caption: Simplified metabolic pathway of doxorubicin.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable aspect of ensuring data quality and comparability in drug development. The use of a stable isotope-labeled internal standard like this compound offers significant advantages in terms of accuracy and precision for the bioanalysis of doxorubicin and its metabolites. By following a well-defined experimental protocol and adhering to regulatory guidelines, researchers can confidently bridge data from different analytical methods, ultimately contributing to the successful and efficient development of new therapies.

References

A Head-to-Head Comparison: Doxorubicinone-d3 versus 13C-d3 Doxorubicin as Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of doxorubicin (B1662922) in biological matrices, the choice of an appropriate internal standard (IS) is paramount to ensure accuracy and reproducibility. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of two potential internal standards for doxorubicin: Doxorubicinone-d3, a deuterated metabolite, and 13C-d3 Doxorubicin, a stable isotope-labeled analog of the parent drug.

Theoretical Performance Comparison

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. This is because the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) results in a compound that is chemically identical to the analyte, ensuring that it co-elutes chromatographically and exhibits the same extraction recovery and ionization efficiency. Any sample processing or analytical variations that affect the analyte will equally affect the SIL-IS, leading to a highly accurate and precise measurement.

13C-d3 Doxorubicin, as a SIL version of the analyte, is expected to provide the most accurate correction for potential analytical variabilities. This compound, being a metabolite, has a different chemical structure than doxorubicin. While it is structurally related and its deuteration provides a mass shift for detection, its physicochemical properties may differ from doxorubicin. This can lead to variations in extraction efficiency and chromatographic retention time, and it may not perfectly compensate for matrix effects that specifically impact doxorubicin.

Data Presentation

The following table summarizes the anticipated performance characteristics of this compound and 13C-d3 Doxorubicin as internal standards for doxorubicin quantification.

Performance Parameter13C-d3 DoxorubicinThis compoundRationale
Structural Similarity Identical to DoxorubicinStructurally related (aglycone metabolite)13C-d3 Doxorubicin has the same core structure as the analyte.
Co-elution Expected to co-eluteMay have different retention timeIdentical chemical structures should result in identical chromatographic behavior.
Extraction Recovery Expected to be identical to DoxorubicinMay differ from DoxorubicinDifferences in polarity and chemical properties can lead to different recoveries.
Ionization Efficiency Expected to be identical to DoxorubicinMay differ from DoxorubicinThe ionization process in the mass spectrometer source can be influenced by molecular structure.
Matrix Effect Compensation HighModerate to HighAs a SIL-IS, it will experience the same ion suppression or enhancement as the analyte. A structurally similar IS may not fully compensate for matrix effects.
Potential for Crosstalk LowLowThe mass difference due to deuteration should be sufficient to prevent interference.

Experimental Protocols

A robust bioanalytical method is crucial for the accurate quantification of doxorubicin in complex matrices such as plasma or tissue homogenates. The following is a representative experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (either 13C-d3 Doxorubicin or this compound).

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate doxorubicin from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Doxorubicin: m/z 544.2 -> 397.1

      • 13C-d3 Doxorubicin: m/z 548.2 -> 401.1 (Example transition, will depend on labeling pattern)

      • This compound: m/z 418.1 -> 251.1 (Example transition, will depend on labeling pattern)

    • Optimize instrument parameters such as declustering potential and collision energy for each analyte and internal standard.

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as:

  • Linearity

  • Accuracy and Precision

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability

Mandatory Visualization

Internal Standard Comparison Workflow Workflow for Comparing Internal Standards cluster_prep Sample Preparation and Analysis cluster_eval Performance Evaluation cluster_conclusion Conclusion sample Biological Sample (e.g., Plasma) is_a Spike with 13C-d3 Doxorubicin sample->is_a is_b Spike with This compound sample->is_b extraction Protein Precipitation & Extraction is_a->extraction is_b->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Peak Area Ratios) lcms->data_analysis param1 Matrix Effect data_analysis->param1 param2 Recovery data_analysis->param2 param3 Accuracy & Precision data_analysis->param3 conclusion Select Optimal Internal Standard param1->conclusion param2->conclusion param3->conclusion

Caption: A workflow diagram illustrating the process of comparing the performance of two different internal standards for doxorubicin analysis.

Signaling_Pathway_of_Choice Conceptual Basis for Internal Standard Selection cluster_is Internal Standard (IS) Candidates cluster_properties Key Physicochemical Properties cluster_outcome Analytical Outcome analyte Doxorubicin (Analyte) prop1 Chromatographic Retention analyte->prop1 Influences prop2 Extraction Efficiency analyte->prop2 Influences prop3 Ionization Response analyte->prop3 Influences is_sil 13C-d3 Doxorubicin (Stable Isotope Labeled) is_sil->prop1 Identical is_sil->prop2 Identical is_sil->prop3 Identical is_analog This compound (Metabolite Analog) is_analog->prop1 Similar but Potentially Different is_analog->prop2 Similar but Potentially Different is_analog->prop3 Similar but Potentially Different outcome Accurate & Precise Quantification prop1->outcome Critical for prop2->outcome Critical for prop3->outcome Critical for

Caption: A diagram showing the relationship between the analyte, internal standard candidates, and key analytical properties that determine quantification accuracy.

Navigating Bioanalysis: A Comparative Guide to Doxorubicinone-d3 Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of doxorubicin (B1662922) and its metabolites, establishing a robust and reliable calibration curve is paramount for accurate quantification. This guide provides a comparative analysis of the linearity and range for Doxorubicinone-d3 calibration curves, supported by experimental data and protocols. We will delve into the performance of this compound as an internal standard and compare it with other analytical approaches.

Quantitative Data Summary

The performance of an analytical method is critically defined by its linearity and dynamic range. Below is a summary of calibration curve parameters for doxorubicin and its key metabolites, including doxorubicinone (B1666622), determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific data for this compound as an internal standard is not detailed in the provided search results, the data for doxorubicinone provides a strong surrogate for performance expectations.

AnalyteLinear Range (ng/mL)Correlation Coefficient (r) / r²Lower Limit of Quantification (LLOQ) (ng/mL)Internal Standard UsedMatrixReference
Doxorubicin0.5 - 200Not Specified0.5Not SpecifiedMouse Plasma[1]
Doxorubicinol0.1 - 200Not Specified0.1Not SpecifiedMouse Plasma[1]
Doxorubicinone 0.01 - 50 Not Specified 0.01 Not Specified Mouse Plasma [1]
Doxorubicinolone0.01 - 50Not Specified0.01Not SpecifiedMouse Plasma[1]
7-Deoxydoxorubicinone0.01 - 50Not Specified0.01Not SpecifiedMouse Plasma[1]
Doxorubicin1 - 100r = 0.99631.0HexamethylphosphoramidePlasma[2]
Doxorubicinol0.5 - 50r = 0.99770.5HexamethylphosphoramidePlasma[2]
Doxorubicin10 - 200r = 0.987810HexamethylphosphoramideDried Blood Spot[3]
Doxorubicinol4 - 100r = 0.99294HexamethylphosphoramideDried Blood Spot[3]
Doxorubicin5 - 250Not SpecifiedNot SpecifiedDaunorubicin (B1662515)Mouse Plasma & Tumor[4][5]
Doxorubicinol1.25 - 25Not SpecifiedNot SpecifiedDaunorubicinMouse Plasma & Tumor[4][5]
Doxorubicin1 - 500r² = 0.999Not SpecifiedNot SpecifiedHuman Plasma[6]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of doxorubicin and its metabolites in a biological matrix using LC-MS/MS, based on the methodologies described in the cited literature.

Sample Preparation (Protein Precipitation)
  • To a 50 µL aliquot of plasma, add 250 µL of methanol.[2]

  • Add a known concentration of the internal standard (e.g., this compound).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.[2]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase column, such as a UPLC C-18 BEH (2.1 x 100 mm, 1.7 µm), is typically used.[2]

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.[2]

    • Flow Rate: A flow rate of around 0.15 mL/min is often used.[2]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for these analytes.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For example, for doxorubicin, the transition m/z 544.22 > 361.05 might be monitored.[2]

Comparative Analysis: this compound vs. Alternatives

The ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.

Advantages of this compound (as a deuterated analogue):

  • Similar Chemical and Physical Properties: Being structurally almost identical to doxorubicinone, it co-elutes and experiences similar ionization efficiency and matrix effects.

  • Correction for Matrix Effects: It effectively compensates for ion suppression or enhancement caused by the biological matrix, a common issue in LC-MS/MS analysis.[7]

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard generally leads to more accurate and precise quantification.

Alternative Internal Standards:

  • Hexamethylphosphoramide: This has been successfully used for the analysis of doxorubicin and doxorubicinol.[2][3] However, its chemical structure is significantly different from the anthracyclines, which may lead to differential matrix effects and extraction recovery.

  • Daunorubicin: As a structurally similar anthracycline, daunorubicin is another common choice for an internal standard.[5] While more similar than hexamethylphosphoramide, subtle differences in properties could still lead to variations in analytical response compared to doxorubicin and its metabolites.

  • Idarubicin: Another anthracycline that has been utilized as an internal standard.

The choice of internal standard is a critical step in method development. While structural analogues can be effective, a deuterated standard like this compound for the analysis of doxorubicinone (and by extension, other doxorubicin metabolites) is expected to provide the highest level of accuracy and reliability.

Visualizing the Workflow

To illustrate the logical flow of establishing a calibration curve for Doxorubicinone analysis, the following diagram outlines the key steps from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calibration start Biological Sample (e.g., Plasma) spike Spike with this compound (IS) start->spike precip Protein Precipitation (e.g., Methanol) spike->precip centri Centrifugation precip->centri extract Supernatant Extraction centri->extract dry Evaporation extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Area Integration (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

A Comparative Guide to Doxorubicin Quantification Methods in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of doxorubicin (B1662922) is critical for pharmacokinetic studies, therapeutic drug monitoring, and the development of novel drug delivery systems. This guide provides an objective comparison of commonly employed analytical methods for doxorubicin quantification, supported by experimental data from various studies.

This document outlines the performance of leading analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is collated from a range of validated methods to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Doxorubicin Quantification Methods

The selection of a suitable quantification method depends on several factors, including the required sensitivity, the complexity of the biological matrix, available equipment, and the desired sample throughput. The following tables summarize the quantitative performance of different methods as reported in various studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become the gold standard for doxorubicin quantification due to its high sensitivity and selectivity.[1][2]

Biological MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Precision (%CV)Accuracy (%Diff or %RE)Reference
Human Plasma (Total Doxorubicin)0.20–500.00.20Not explicitly statedNot explicitly stated[1]
Human Plasma (Free Doxorubicin)1.00–1,0001.00Not explicitly statedNot explicitly stated[1]
Mouse Plasma1–8001Intra-day: < 10.3%, Inter-day: < 15.4%Intra-day: < ±14.8%, Inter-day: < ±18.9%[3]
Mouse Tissues1–25001Intra-day: < 10.3%, Inter-day: < 15.4%Intra-day: < ±14.8%, Inter-day: < ±18.9%
Mouse Plasma5–2505Not explicitly statedNot explicitly stated
Mouse Tissues (Tumor)5-2505Not explicitly statedNot explicitly stated
Mouse Tissues (Liver, Kidney)25-50025Not explicitly statedNot explicitly stated
Mouse Urine25-100025Not explicitly statedNot explicitly stated
Mouse Serum & Small TissuesNot explicitly stated0.5Intra- and Inter-assay: < 15%Intra- and Inter-assay: within 15% of nominal
Human Plasma1-1001.0< 15%< 15%
Dried Blood Spot10-20010< 15%< 15%
High-Performance Liquid Chromatography (HPLC) Methods

HPLC coupled with fluorescence or UV detection offers a robust and more accessible alternative to LC-MS/MS, although it may have limitations in sensitivity for some applications.

DetectorBiological MatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (%Recovery)Reference
FluorescenceHuman Plasma1-1000 ng/mL1 ng/mLNot explicitly statedNot explicitly stated
FluorescenceHuman Urine0.001-25 µg/mL1 ng/mLNot explicitly statedNot explicitly stated
FluorescenceRat Urine0.05–1.6 µg/mL15 ng/mL (for Doxon)Intra- and Inter-assay: < 5%95.08–104.69%
FluorescenceRat TissuesNot explicitly stated0.01 µg/gNot explicitly statedNot explicitly stated
UVProliposome Formulation10.0–75.0 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated
UV (Ion Pair)PlasmaNot explicitly statedNot explicitly stated< 2%> 85%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the main analytical methods.

LC-MS/MS Method for Doxorubicin in Plasma

This protocol is a generalized representation based on common practices reported in the literature.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard (e.g., daunorubicin (B1662515) or hexamethylphosphoramide).

  • Add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000-15,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase with an additive like formic acid or ammonium (B1175870) acetate (B1210297) and an organic phase such as acetonitrile.

  • Flow Rate: A typical flow rate is around 0.15-0.35 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is standard for doxorubicin.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For doxorubicin, a common transition is m/z 544.2 > 397.1.

HPLC with Fluorescence Detection

This protocol is a generalized representation based on common practices reported in the literature.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., hydrophilic-lipophilic balanced - HLB) with methanol followed by water.

  • Load the plasma or urine sample (pre-treated as necessary) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute doxorubicin with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is frequently used.

  • Mobile Phase: An isocratic or gradient mobile phase, often a mixture of an aqueous buffer (e.g., with 1-heptanesulfonic acid) and an organic solvent like acetonitrile.

  • Flow Rate: Typically around 1 mL/min.

3. Fluorescence Detection:

  • Excitation Wavelength: Approximately 480-487 nm.

  • Emission Wavelength: Approximately 550-555 nm.

Visualizations

To further clarify the experimental processes and the mechanism of doxorubicin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalSample Biological Sample (Plasma, Tissue, etc.) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (Protein Precipitation or SPE) AddIS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detector Detection (MS/MS or Fluorescence) HPLC->Detector Data Data Acquisition & Processing Detector->Data

A generalized workflow for the quantification of doxorubicin in biological samples.

doxorubicin_moa Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA Intercalates Complex Dox-DNA-TopoII Ternary Complex DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilizes Apoptosis Apoptosis DSB->Apoptosis Induces

Simplified mechanism of action of doxorubicin leading to apoptosis.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Doxorubicinone-d3 Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the bioanalysis of doxorubicin (B1662922), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Doxorubicinone-d3, a deuterated internal standard, with its non-deuterated counterparts, supported by established analytical principles and experimental data from published literature. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to effectively compensate for variations in sample preparation and matrix effects.

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its clinical use is often limited by cumulative dose-dependent cardiotoxicity, which is linked to the accumulation of its metabolites, including doxorubicinone (B1666622). Accurate and precise quantification of doxorubicin and its metabolites in complex biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of safer drug formulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.

The reliability of LC-MS/MS-based quantification heavily relies on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction and chromatographic separation to ionization in the mass spectrometer. This mimicry allows for the correction of potential variabilities, such as incomplete extraction recovery and signal suppression or enhancement caused by the sample matrix (matrix effects).

The Superiority of Deuterated Internal Standards

Deuterated internal standards, like this compound, are molecules in which one or more hydrogen atoms have been replaced with their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS. However, their physicochemical properties, including polarity, pKa, and chromatographic retention time, are nearly identical to the unlabeled analyte. This near-perfect chemical similarity is the primary reason for their superior performance compared to non-deuterated, or structural analogue, internal standards.

Non-deuterated internal standards, such as daunorubicin (B1662515) (a structurally similar anthracycline), are often used due to their lower cost and wider availability. While they can provide acceptable results in some applications, their different chemical structures can lead to variations in extraction efficiency, chromatographic behavior, and response to matrix effects compared to the analyte of interest. These differences can compromise the accuracy and precision of the quantitative results.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The following tables summarize the performance characteristics of bioanalytical methods for doxorubicin and its metabolites using different types of internal standards. While a head-to-head study directly comparing this compound with a non-deuterated IS for doxorubicinone analysis was not identified in the searched literature, the data presented below is compiled from separate studies and established analytical principles to illustrate the expected performance differences.

Table 1: Comparison of Internal Standard Performance in Bioanalytical Methods for Doxorubicin and its Metabolites

ParameterThis compound (Deuterated IS - Expected Performance)Daunorubicin (Non-Deuterated IS)[1]Hexamethylphosphoramide (Non-Deuterated IS)[2][3]
Structural Similarity Identical to Doxorubicinone (except for isotopic labeling)Structurally similar anthracyclineStructurally dissimilar
Chromatographic Co-elution Expected to co-elute with DoxorubicinoneSimilar but not identical retention timeDifferent retention time
Correction for Matrix Effects ExcellentGood to ModerateModerate to Poor
Correction for Extraction Variability ExcellentGood to ModerateModerate to Poor
Accuracy & Precision HighGoodModerate

Expected performance is based on the well-established principles of using stable isotope-labeled internal standards in mass spectrometry.

Table 2: Experimental Data on Recovery and Matrix Effects from a Bioanalytical Method for Doxorubicin and its Metabolites in Mouse Plasma [1]

AnalyteRecovery (%)Matrix Effect (%)
Doxorubicin85.3 ± 8.6112.9
Doxorubicinol86.4 ± 10.6119.7
Doxorubicinone 81.7 ± 8.5 116.3
Doxorubicinolone87.9 ± 9.4117.9
7-Deoxydoxorubicinone84.1 ± 10.1109.6
Daunorubicin (IS) 88.0 ± 11.2 105.1

This study utilized daunorubicin as the internal standard. The data demonstrates that while the recovery of daunorubicin is similar to the analytes, there are differences in the matrix effects, which can impact quantification accuracy. A deuterated standard like this compound would be expected to have a matrix effect value much closer to that of doxorubicinone, providing more reliable correction.

Experimental Protocols

Below are detailed methodologies for a representative LC-MS/MS method for the quantification of doxorubicin and its metabolites in a complex matrix, and a general protocol for evaluating matrix effects.

Experimental Protocol: Quantification of Doxorubicin and Metabolites in Mouse Plasma[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 µL of mouse plasma, add 10 µL of the internal standard working solution (e.g., Daunorubicin in methanol).

  • Add 100 µL of a chloroform:methanol (4:1, v/v) solution.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for each analyte and the internal standard.

Protocol for Evaluation of Matrix Effects

1. Preparation of Sample Sets:

  • Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in the reconstitution solvent at a known concentration.

  • Set 2 (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the analyte and the internal standard at the same concentration as in Set 1.

2. Sample Analysis:

  • Analyze all prepared samples by LC-MS/MS.

3. Calculation of Matrix Factor (MF):

  • The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).

  • An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

  • The Internal Standard Normalized Matrix Factor (IS-normalized MF) is calculated by dividing the MF of the analyte by the MF of the internal standard.

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be less than 15%. A lower CV indicates better compensation for the variability of the matrix effect by the internal standard.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: Experimental workflow for bioanalysis of Doxorubicinone.

G cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (e.g., Daunorubicin) cluster_matrix Complex Matrix ideal_is This compound analyte1 Doxorubicinone ideal_is->analyte1 Co-elutes, Similar ionization alt_is Daunorubicin analyte2 Doxorubicinone alt_is->analyte2 Different retention time, Different ionization efficiency matrix Endogenous Components matrix->ideal_is Similar Matrix Effect matrix->analyte1 Matrix Effect matrix->alt_is Different Matrix Effect matrix->analyte2 Matrix Effect

Caption: Specificity of deuterated vs. non-deuterated internal standards.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While non-deuterated internal standards can be employed, the scientific consensus and available data strongly support the use of stable isotope-labeled internal standards, such as this compound, as the gold standard for the quantification of doxorubicinone in complex biological matrices. Their near-identical physicochemical properties to the analyte ensure superior correction for extraction variability and matrix effects, leading to higher accuracy and precision in the final concentration measurements. For researchers, scientists, and drug development professionals engaged in the study of doxorubicin, investing in a deuterated internal standard like this compound is a key step towards generating high-quality, reliable bioanalytical data.

References

The Analytical Sensitivity of Doxorubicin and Its Metabolites: A Comparative Guide to Internal Standards and LLOQ

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, doxorubicin (B1662922) stands as a cornerstone treatment for a variety of malignancies. Accurate quantification of doxorubicin and its primary metabolites, doxorubicinol (B1670906) and doxorubicinone, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The crux of achieving reliable bioanalytical data lies in the selection of an appropriate internal standard (IS) and the validation of a method to a sufficiently low Lower Limit of Quantification (LLOQ). This guide provides a comparative analysis of various analytical methods, focusing on the LLOQs achieved for doxorubicin and its metabolites with different internal standards.

Comparative Analysis of LLOQs

The selection of an internal standard significantly influences the sensitivity and reliability of a bioanalytical method. The following tables summarize the LLOQ values for doxorubicin and its key metabolites achieved with different internal standards across various studies.

Analyte Internal Standard LLOQ (ng/mL) Matrix Analytical Method
DoxorubicinDaunorubicin0.5[1]Mouse PlasmaLC-MS/MS
DoxorubicinDaunorubicin1[2]Human Plasma & UrineLC-FL
DoxorubicinHexamethylphosphoramide (B148902)1[3]Human PlasmaUHPLC-MS/MS
DoxorubicinHexamethylphosphoramide10[4]Dried Blood SpotUHPLC-MS/MS
Total DoxorubicinBuspirone0.20[5]Human PlasmaLC-MS/MS
Free DoxorubicinBuspirone1.00[5]Human PlasmaLC-MS/MS
DoxorubicinNot Specified0.75[6]Rat PlasmaUHPLC-HESI-MS
Analyte Internal Standard LLOQ (ng/mL) Matrix Analytical Method
DoxorubicinolDaunorubicin0.1[1]Mouse PlasmaLC-MS/MS
DoxorubicinolHexamethylphosphoramide0.5[3]Human PlasmaUHPLC-MS/MS
DoxorubicinolHexamethylphosphoramide4[4]Dried Blood SpotUHPLC-MS/MS
DoxorubicinoneDaunorubicin0.01[1]Mouse PlasmaLC-MS/MS

Experimental Methodologies

The following sections detail the experimental protocols for the quantification of doxorubicin and its metabolites, highlighting the sample preparation, chromatographic, and mass spectrometric conditions.

Method 1: LC-MS/MS for Doxorubicin and its Metabolites in Mouse Plasma
  • Internal Standard: Daunorubicin

  • Sample Preparation: Liquid-liquid extraction of 10 µL mouse plasma with a chloroform:methanol (4:1, v/v) solution.

  • Chromatography: Separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode.[1]

Method 2: UHPLC-MS/MS for Doxorubicin and Doxorubicinol in Human Plasma
  • Internal Standard: Hexamethylphosphoramide

  • Sample Preparation: Protein precipitation of plasma samples with methanol.

  • Chromatography: A UPLC C18 BEH column (2.1 x 100 mm, 1.7 µm) was used with a gradient mobile phase of 0.1% acetic acid in water and acetonitrile. The flow rate was 0.15 mL/min.

  • Mass Spectrometry: A Waters Xevo TQD Triple Quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. The multiple reaction monitoring (MRM) transitions were m/z 544.22 > 361.05 for doxorubicin, m/z 546.22 > 363.05 for doxorubicinol, and m/z 180.03 > 135.16 for hexamethylphosphoramide.[3]

Method 3: LC-MS/MS for Total and Free Doxorubicin in Human Plasma
  • Internal Standard: Buspirone

  • Sample Preparation:

    • Total Doxorubicin: Protein precipitation of plasma samples.

    • Free Doxorubicin: Solid-phase extraction (SPE).

  • Chromatography: Chromatographic separation was performed on a C18 column.

  • Mass Spectrometry: A triple quadrupole mass spectrometer was used for quantification. The MRM transitions were m/z 544.2 → 397.1 for doxorubicin and m/z 386.3 → 122.2 for buspirone.[5]

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the bioanalytical process, a DOT language script has been generated.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample_Collection Biological Matrix (Plasma, Blood) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (PPT, LLE, SPE) IS_Spiking->Extraction LC_Separation LC Separation (e.g., UPLC C18) Extraction->LC_Separation MS_Detection MS/MS Detection (e.g., Triple Quadrupole) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM) MS_Detection->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: A generalized workflow for the bioanalytical quantification of doxorubicin.

Conclusion

The choice of internal standard is a critical determinant of the sensitivity and robustness of bioanalytical methods for doxorubicin and its metabolites. While deuterated internal standards are often preferred, their availability and cost can be limiting factors. The data presented here demonstrate that various internal standards, including the structurally similar anthracycline daunorubicin, as well as structurally unrelated compounds like hexamethylphosphoramide and buspirone, can be successfully employed to achieve low ng/mL LLOQs for doxorubicin and its metabolites in different biological matrices. The selection of the most appropriate internal standard and analytical method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the biological matrix being analyzed, and the available instrumentation. Researchers and drug development professionals should carefully consider these factors to ensure the generation of high-quality, reliable data for the safe and effective use of doxorubicin.

References

Comparative Analysis of Doxorubicin Metabolism Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the variable metabolic landscape of doxorubicin (B1662922) in key cancer cell models. This report synthesizes experimental data on drug sensitivity, metabolic enzyme expression, and provides standardized protocols for comparative studies.

Doxorubicin, a cornerstone of chemotherapy regimens for a wide array of malignancies, exhibits significant variability in its clinical efficacy. A primary determinant of its therapeutic outcome is the metabolic activity within cancer cells, which can lead to drug inactivation and the development of resistance. This guide provides a comparative overview of doxorubicin metabolism in several widely-studied cancer cell lines, offering valuable insights for preclinical research and the development of strategies to overcome chemoresistance.

Doxorubicin Sensitivity: A Cross-Cancer Comparison

The intrinsic sensitivity of cancer cells to doxorubicin varies considerably across different cancer types. The half-maximal inhibitory concentration (IC50), a measure of drug potency, serves as a critical benchmark for this variability. A recent study systematically evaluated the IC50 values of doxorubicin in a panel of eleven human cancer cell lines after 24 hours of treatment, revealing a wide spectrum of sensitivity.[1][2][3][[“]]

Cell LineCancer TypeIC50 (µM)Sensitivity Classification
BFTC-905Bladder Cancer2.3Sensitive
MCF-7Breast Cancer2.5Sensitive
M21Melanoma2.8Sensitive
HeLaCervical Cancer2.9Moderately Sensitive
UMUC-3Bladder Cancer5.1Moderately Sensitive
HepG2Hepatocellular Carcinoma12.2Moderately Sensitive
TCCSUPBladder Cancer12.6Moderately Sensitive
Huh7Hepatocellular Carcinoma> 20Resistant
VMCUB-1Bladder Cancer> 20Resistant
A549Lung Cancer> 20Resistant
Table 1: Comparative Doxorubicin IC50 Values. Data compiled from a study by Pummarin et al. (2024), where sensitivity was determined using an MTT assay after 24 hours of doxorubicin exposure.[1]

These findings highlight that cell lines such as BFTC-905 (bladder cancer), MCF-7 (breast cancer), and M21 (melanoma) are relatively sensitive to doxorubicin, whereas Huh7 (hepatocellular carcinoma), VMCUB-1 (bladder cancer), and A549 (lung cancer) demonstrate significant resistance. This inherent difference in sensitivity is often multifactorial, with cellular metabolism playing a pivotal role.

The Metabolic Fate of Doxorubicin in Cancer Cells

The primary metabolic pathway of doxorubicin within cancer cells involves the reduction of its C-13 keto group to a secondary alcohol, forming the metabolite doxorubicinol (B1670906). This conversion is predominantly catalyzed by cytosolic enzymes belonging to the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies. Doxorubicinol is not only less cytotoxic than the parent drug but has also been implicated in the cardiotoxic side effects of doxorubicin therapy.

Another metabolic route involves a one-electron reduction to form a doxorubicin-semiquinone radical, which can lead to the generation of reactive oxygen species (ROS). While ROS can contribute to the drug's anticancer effects, they are also implicated in its toxicity.

The expression and activity of doxorubicin-metabolizing enzymes are highly variable among different cancer cell lines and are closely linked to drug resistance.

Key Doxorubicin Metabolizing Enzymes:
  • Carbonyl Reductase 1 (CBR1): A major enzyme responsible for the conversion of doxorubicin to doxorubicinol.

  • Carbonyl Reductase 3 (CBR3): Also contributes to doxorubicinol formation.

  • Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): This enzyme has been shown to possess doxorubicin-reductase activity and its overexpression is linked to doxorubicin resistance in breast cancer cells.

Comparative Expression and Activity of Metabolizing Enzymes

Direct quantitative comparisons of the expression and activity of all doxorubicin-metabolizing enzymes across a wide panel of cancer cell lines are not extensively documented in a single study. However, available data indicates significant differences, particularly in the context of drug resistance.

For instance, in breast cancer, the doxorubicin-resistant MCF-7/DOX cell line exhibits a significant increase in the expression of AKR1C3 compared to its parental, sensitive MCF-7 cell line. Overexpression of AKR1C3 in MCF-7 cells leads to a 3.2-fold increase in the IC50 value for doxorubicin, confirming its role in conferring resistance. Studies have also shown that doxorubicin-tolerant cell lines, such as HepG2, metabolize doxorubicin to doxorubicinol more rapidly than sensitive cell lines like MCF-7.

Cell LineKey Metabolic FeaturesSupporting Evidence
MCF-7 (Breast Cancer) Sensitive to doxorubicin. Lower basal expression of AKR1C3 compared to resistant variants.Doxorubicin-resistant MCF-7/DOX cells show increased AKR1C3 expression.
MDA-MB-231 (Breast Cancer) Triple-negative breast cancer cell line with variable doxorubicin sensitivity reported.Studies show differential expression of various genes compared to MCF-7, but direct comparative metabolism data is limited.
HepG2 (Hepatocellular Carcinoma) Moderately sensitive to doxorubicin. Efficiently metabolizes doxorubicin to doxorubicinol.Identified as a "drug-tolerant" cell line with rapid doxorubicin metabolism.
A549 (Lung Cancer) Resistant to doxorubicin.Studies on this cell line often focus on drug efflux pumps and other resistance mechanisms, with less emphasis on comparative metabolism.
Table 2: Summary of Metabolic Characteristics in Selected Cancer Cell Lines.

Experimental Protocols

To facilitate standardized comparative studies of doxorubicin metabolism, the following experimental protocols are provided based on methodologies reported in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of doxorubicin and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of doxorubicin in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the doxorubicin dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used for drug dilution).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantification of Doxorubicin and Doxorubicinol by HPLC

This method allows for the quantitative analysis of intracellular doxorubicin and its primary metabolite, doxorubicinol.

Materials:

  • Cancer cell lines cultured in T75 flasks

  • Doxorubicin hydrochloride

  • Doxorubicinol standard

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Acetonitrile (B52724)

  • Formic acid

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

  • C18 column

Protocol:

  • Sample Preparation:

    • Treat cultured cells with doxorubicin at a desired concentration and time point.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract doxorubicin and its metabolites using a suitable solvent (e.g., methanol).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Set the fluorescence detector to an excitation wavelength of 480 nm and an emission wavelength of 560 nm.

    • Inject the prepared sample supernatant into the HPLC system.

    • Run a standard curve with known concentrations of doxorubicin and doxorubicinol to quantify the amounts in the cell lysates.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to doxorubicin and doxorubicinol based on their retention times compared to the standards.

    • Normalize the quantified amounts to the total protein concentration of the cell lysate.

Visualizing Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Doxorubicin_Metabolism cluster_enzymes Enzymes Dox Doxorubicin Dox_semiquinone Doxorubicin- semiquinone radical Dox->Dox_semiquinone One-electron reduction Doxol Doxorubicinol (Less Cytotoxic) Dox->Doxol Two-electron reduction Dox_semiquinone->Dox Re-oxidation ROS Reactive Oxygen Species (ROS) Dox_semiquinone->ROS Oxidoreductases Oxidoreductases (e.g., NQO1, NOS) Reductases Carbonyl Reductases (CBR1, CBR3) Aldo-Keto Reductases (AKR1C3)

Caption: Doxorubicin metabolic pathways in cancer cells.

Experimental_Workflow cluster_assays Analysis start Select Cancer Cell Lines culture Cell Culture start->culture treat Doxorubicin Treatment (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability metabolism Metabolite Quantification (HPLC or LC-MS/MS) treat->metabolism expression Enzyme Expression Analysis (qPCR, Western Blot) treat->expression data Data Analysis & Comparison viability->data metabolism->data expression->data conclusion Correlate Metabolism with Drug Sensitivity data->conclusion

Caption: Experimental workflow for comparative analysis.

References

Safety Operating Guide

Proper Disposal of Doxorubicinone-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Doxorubicinone-d3, a deuterated analog of a potent anthracycline antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous nature, stringent protocols must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.

Immediate Safety and Hazard Information: Doxorubicinone and its related compounds are classified as hazardous materials. Safety Data Sheets (SDS) for the parent compound, Doxorubicin, indicate it may be carcinogenic, mutagenic, and harmful to fertility or the unborn child.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.[3]

Waste Segregation and Container Management

Proper segregation and containment of this compound waste are paramount. Never mix this waste with other chemical waste streams.

Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, leak-proof container with a screw-on cap.[4]

  • The container should be made of a compatible material (plastic is often preferred to glass to prevent breakage).

  • Ensure the container is clearly labeled "Hazardous Waste: this compound" and includes the full chemical name and quantity.

Solid Waste:

  • Chemically Contaminated Labware: Items such as gloves, pipette tips, and absorbent paper should be considered hazardous waste. These materials must be double-bagged in clear plastic bags for visual inspection.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container labeled for "Anthracyclines" or the specific chemical.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of in the regular trash after the label has been defaced.

Disposal Procedures

Disposal of this compound is regulated and must be handled through your institution's Environmental Health and Safety (EHS) department. Sewer and regular trash disposal are strictly prohibited.

Step-by-Step Disposal Protocol:

  • Containment: Securely close all waste containers. Ensure they are clean on the outside.

  • Labeling: Properly label each container with a hazardous waste tag provided by your EHS department. The tag must include the full chemical name, concentration, and date.

  • Storage: Store the waste in a designated, secure area away from incompatible materials. Secondary containment, such as a tray or tub, is required to contain any potential leaks.

  • EHS Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Minor Spills (<10 mL and minimal aerosol):

    • Restrict access to the spill area.

    • For liquid spills, cover with an absorbent material.

    • For powder spills, gently cover with wet paper towels to avoid aerosolization.

    • Clean the area from the outside in with soap and water.

    • Collect all cleanup materials in a biohazard bag and dispose of them as hazardous waste.

  • Major Spills (>10 mL or significant aerosol):

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team for assistance.

Data Presentation: Hazard and Disposal Summary

Hazard ClassificationDisposal and Handling Requirements
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when handling.
Carcinogenicity May cause cancer. Handle with appropriate PPE in a designated area.
Mutagenicity May cause genetic defects. Avoid exposure.
Reproductive Toxicity May damage fertility or the unborn child.
Waste Container Leak-proof, compatible container with a screw-on cap. Labeled "Hazardous Waste".
Disposal Method Via institutional Environmental Health and Safety (EHS) department. Incineration is the preferred method of destruction.
Prohibited Disposal Do not dispose of in sewer or regular trash.

Experimental Workflow: this compound Disposal

cluster_0 Waste Generation cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal A This compound Experimentation B Liquid Waste (Solutions, Rinsate) A->B C Solid Waste (PPE, Labware, Sharps) A->C D Collect in Labeled, Leak-Proof Liquid Waste Container B->D E Collect in Labeled, Double-Bagged Solid Waste Container C->E F Collect in Labeled Sharps Container C->F G Store in Designated Secondary Containment Area D->G E->G F->G H Complete Hazardous Waste Tag G->H I Contact EHS for Waste Pickup H->I J Final Disposal by Licensed Facility I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Doxorubicinone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Doxorubicinone-d3. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. This compound, like its parent compound doxorubicin (B1662922), should be handled as a hazardous cytotoxic agent.

Health Hazard Summary

This compound is classified as a hazardous substance with the following potential health effects:

  • Carcinogenicity: May cause cancer.[1][2][3]

  • Mutagenicity: May cause genetic defects.[4]

  • Teratogenicity: May damage fertility or the unborn child.

  • Acute Toxicity: Harmful if swallowed.

  • Organ Toxicity: May cause damage to organs, with the heart being a key target for doxorubicin compounds.

  • Irritation: Causes skin and serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling activities. All PPE should be disposable or decontaminated after each use.

ActivityRequired Personal Protective Equipment
Receiving/Unpacking Double chemotherapy gloves, protective gown. If packaging is damaged, add a respirator (N95 or higher).
Compounding/Preparation Double chemotherapy gloves, disposable gown, eye and face protection (safety goggles and face shield), hair and shoe covers. All manipulations should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
Administration Double chemotherapy gloves, disposable gown, eye and face protection.
Waste Disposal Double chemotherapy gloves, disposable gown, and respiratory protection if there is a risk of aerosolization.
Spill Cleanup Double chemotherapy gloves, disposable gown, eye and face protection, and an appropriate respirator. Use a spill kit specifically designed for cytotoxic drugs.

Glove Selection:

Glove TypeBreakthrough TimeStandard
Chemotherapy-rated gloves (e.g., nitrile)Manufacturer-specified for doxorubicinASTM D6978

Note: Always consult the glove manufacturer's data for specific breakthrough times for doxorubicin or similar chemicals.

Handling and Operational Procedures

Receiving and Storage:

  • Upon receipt, inspect packages for any signs of damage or leakage.

  • Wear appropriate PPE when unpacking hazardous drugs.

  • Store this compound in a designated, clearly labeled, and well-ventilated area, separate from other non-hazardous materials. The container should be tightly closed and protected from light.

Preparation:

  • All handling of this compound powder should occur within a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosolization and contamination.

  • Use a plastic-backed absorbent pad to cover the work surface within the BSC.

  • Utilize closed-system drug-transfer devices (CSTDs) whenever possible to minimize exposure during transfers.

  • Wash hands thoroughly with soap and water before donning and after removing gloves.

Spill Management:

  • In the event of a spill, immediately restrict access to the area.

  • Use a cytotoxic drug spill kit to clean the affected area.

  • For liquid spills, absorb the liquid with an absorbent pad. For powder spills, gently cover with a wet absorbent pad to avoid generating dust.

  • Clean the area with a deactivating agent followed by a cleaning agent (e.g., soap and water).

  • All materials used for spill cleanup should be disposed of as cytotoxic waste.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Sharps (needles, syringes)Place in a puncture-resistant, labeled sharps container designated for cytotoxic waste.
Contaminated PPE (gloves, gowns, etc.)Place in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow bag).
Unused/Expired Product Dispose of as hazardous chemical waste according to institutional and local regulations. Do not discharge to sewer systems.
Contaminated Labware Dispose of in the cytotoxic waste container.

All cytotoxic waste must be incinerated at a licensed facility.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the key workflows for handling this compound.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_post Post-Handling Receive Receive and Inspect Package Store Store in Designated Area Receive->Store Prep_Area Prepare Handling Area (BSC) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Handle Handle/Compound Drug Don_PPE->Handle Doff_PPE Doff PPE Correctly Handle->Doff_PPE Spill Spill Event Handle->Spill Dispose_Waste Dispose of Cytotoxic Waste Doff_PPE->Dispose_Waste Decontaminate Decontaminate Work Area Dispose_Waste->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands Spill_Kit Utilize Cytotoxic Spill Kit Spill->Spill_Kit Spill_Kit->Dispose_Waste

Caption: Workflow for handling this compound from receipt to disposal.

PPE_Decision_Tree PPE Selection Logic cluster_ppe Core PPE cluster_additional_ppe Additional PPE Based on Task Start Handling this compound? Gloves Double Chemo Gloves Start->Gloves Gown Disposable Gown Start->Gown Task Risk of Splash or Aerosol? Start->Task Unpacking Unpacking Damaged Package? Start->Unpacking Compounding Compounding? Start->Compounding Eye_Face Goggles & Face Shield Respiratory Respirator (N95+) Task->Eye_Face Yes Task->Respiratory Yes (Aerosol) Unpacking->Respiratory Yes Compounding->Eye_Face Yes

Caption: Decision tree for selecting appropriate PPE for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.